Pentoxifylline-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C13H18N4O3 |
|---|---|
Poids moléculaire |
283.34 g/mol |
Nom IUPAC |
3,7-dimethyl-1-(4,4,6,6,6-pentadeuterio-5-oxohexyl)purine-2,6-dione |
InChI |
InChI=1S/C13H18N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8H,4-7H2,1-3H3/i1D3,6D2 |
Clé InChI |
BYPFEZZEUUWMEJ-YRYIGFSMSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(=O)C([2H])([2H])CCCN1C(=O)C2=C(N=CN2C)N(C1=O)C |
SMILES canonique |
CC(=O)CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C |
Origine du produit |
United States |
Foundational & Exploratory
What is Pentoxifylline-d5 and its chemical structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentoxifylline-d5 is the deuterium-labeled analogue of Pentoxifylline, a xanthine derivative used in the management of peripheral vascular disease.[1] Due to its isotopic labeling, this compound serves as an invaluable tool in analytical and research settings, primarily as an internal standard for the quantification of Pentoxifylline in biological matrices using mass spectrometry.[2] Its chemical and biological properties are considered equivalent to those of Pentoxifylline, with the key difference being the increased mass due to the presence of five deuterium atoms. This technical guide provides a comprehensive overview of this compound, its chemical structure, physicochemical properties, and its application in experimental protocols.
Chemical Structure and Properties
This compound is structurally identical to Pentoxifylline, with the exception of five hydrogen atoms on the hexyl side chain being replaced by deuterium atoms. The systematic name for this compound is 3,7-dimethyl-1-(5-oxohexyl-4,4,6,6,6-d5)-3,7-dihydro-1H-purine-2,6-dione.[3]
Below is a diagram illustrating the chemical structures of both Pentoxifylline and this compound, highlighting the positions of the deuterium labels.
Caption: Chemical structures of Pentoxifylline and this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. The properties of unlabeled Pentoxifylline are included for comparison, as they are expected to be nearly identical.
| Property | This compound | Pentoxifylline | Reference |
| CAS Number | 1185995-18-9 | 6493-05-6 | [2][4] |
| Molecular Formula | C₁₃H₁₃D₅N₄O₃ | C₁₃H₁₈N₄O₃ | [2][4] |
| Molecular Weight | 283.34 g/mol | 278.31 g/mol | [2][4] |
| Appearance | Solid | Solid | |
| Solubility | Soluble in Chloroform, Methanol, and Water | Soluble in Chloroform, Methanol, and Water | [1] |
| PSA | 78.89 Ų | 75.5 Ų | [2][4] |
| LogP | 0.193 | 0.3 | [2][4] |
Mechanism of Action and Signaling Pathway
The mechanism of action of this compound is presumed to be identical to that of Pentoxifylline. Pentoxifylline is a non-selective phosphodiesterase (PDE) inhibitor.[2] By inhibiting PDE, it increases the intracellular concentration of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA).[5] This leads to a cascade of downstream effects, including the inhibition of tumor necrosis factor-alpha (TNF-α) and leukotriene synthesis, resulting in reduced inflammation and improved blood flow.[5][6] Pentoxifylline also improves red blood cell deformability, reduces blood viscosity, and decreases platelet aggregation.[5][6]
The following diagram illustrates the simplified signaling pathway of Pentoxifylline.
Caption: Simplified signaling pathway of Pentoxifylline.
Experimental Protocols
This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Pentoxifylline in biological samples. Below is a representative experimental protocol synthesized from published methodologies.[7][8]
Quantification of Pentoxifylline in Plasma using LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Add 300 µL of ice-cold acetonitrile or methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[7]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-5.0 min: 20% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Pentoxifylline: m/z 279.2 → 181.1
-
This compound: m/z 284.2 → 186.1
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
The following diagram outlines the general workflow for this experimental protocol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|lookchem [lookchem.com]
- 3. Pentoxifylline D5 | CAS No- 1185995-18-9 | Simson Pharma Limited [simsonpharma.com]
- 4. Pentoxifylline | C13H18N4O3 | CID 4740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pentoxifylline - Wikipedia [en.wikipedia.org]
- 6. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Development and Validation a UPLC-MS/MS Method for Quantification of Pentoxifylline in Beagle Plasma: Application for Pharmacokinetic Study of Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Pentoxifylline-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Pentoxifylline-d5. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways and experimental workflows.
Introduction
This compound is the deuterium-labeled analog of Pentoxifylline, a xanthine derivative used to treat muscle pain in patients with peripheral artery disease. Deuterium-labeled compounds, such as this compound, are valuable tools in pharmaceutical research, particularly in pharmacokinetic and metabolic studies, where they are often used as internal standards for mass spectrometry-based quantification. The strategic incorporation of deuterium atoms (d) into the molecule allows for its differentiation from the unlabeled drug without significantly altering its chemical properties.
The chemical name for this compound is 3,7-dimethyl-1-(5-oxohexyl-4,4,6,6,6-d5)-1H-purine-2,6-dione. This indicates that five hydrogen atoms on the oxohexyl side chain have been replaced with deuterium. This guide will focus on the most direct and efficient method for its preparation: the direct isotopic labeling of Pentoxifylline.
Synthesis and Isotopic Labeling
The synthesis of this compound can be efficiently achieved through the direct deuteration of Pentoxifylline. An organocatalyzed method using heavy water (D₂O) as the deuterium source provides a high level of deuterium incorporation under mild reaction conditions.
Synthesis Pathway
The synthesis is a one-step isotopic exchange reaction where the protons at the α- and γ-positions to the carbonyl group on the hexyl side chain of Pentoxifylline are replaced with deuterium atoms.
Caption: Synthetic pathway for this compound via organocatalyzed deuteration.
Experimental Protocol: Organocatalyzed Deuteration of Pentoxifylline
This protocol is adapted from a reported organocatalyzed α-deuteration method for ketones.[1]
Materials:
-
Pentoxifylline
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Deuterium oxide (D₂O)
-
1,4-Dioxane
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of Pentoxifylline (0.4 mmol) in 1,4-dioxane (2 mL), add DBU (20 mol%).
-
Add D₂O (~70 equivalents, 28 mmol, 0.5 mL) to the reaction mixture.
-
Stir the reaction mixture at 50 °C for 14 hours.
-
After completion of the reaction (monitored by TLC or LC-MS), quench the reaction by adding 10 mL of water.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield pure this compound.
Quantitative Data
The following table summarizes the quantitative data obtained from the organocatalyzed deuteration of Pentoxifylline.
| Parameter | Value | Reference |
| Reactants | ||
| Pentoxifylline | 0.4 mmol | [1] |
| DBU | 20 mol% | [1] |
| D₂O | ~70 equivalents | [1] |
| Reaction Conditions | ||
| Solvent | 1,4-Dioxane | [1] |
| Temperature | 50 °C | [1] |
| Reaction Time | 14 hours | [1] |
| Results | ||
| Deuterium Incorporation | 93-94% | [1] |
| Isolated Yield | Not Reported | [1] |
Characterization and Isotopic Purity Analysis
The successful synthesis and isotopic labeling of this compound must be confirmed by appropriate analytical techniques.
Experimental Workflow for Characterization
Caption: Workflow for the purification and characterization of this compound.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary technique for determining the extent of deuteration.[1] By comparing the ¹H NMR spectrum of this compound with that of unlabeled Pentoxifylline, the disappearance or significant reduction of signals corresponding to the protons at the 4- and 6-positions of the hexyl chain confirms successful deuterium incorporation. The percentage of deuterium incorporation can be calculated by integrating the remaining proton signals at these positions relative to a stable, non-deuterated signal in the molecule (e.g., the methyl groups on the xanthine ring).
Mass Spectrometry
Mass spectrometry (MS) is used to confirm the molecular weight of this compound. The molecular weight of unlabeled Pentoxifylline is 278.31 g/mol . With the incorporation of five deuterium atoms, the expected molecular weight of this compound is approximately 283.34 g/mol . High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition, further verifying the identity of the labeled compound.
Conclusion
This technical guide has outlined a robust and efficient method for the synthesis of this compound via organocatalyzed direct deuteration of Pentoxifylline using D₂O. The provided experimental protocol and characterization workflow offer a clear path for researchers to produce and verify this valuable isotopically labeled compound for use in advanced pharmaceutical research and development. The high degree of deuterium incorporation achievable with this method makes it a preferred route for obtaining high-quality this compound.
References
Physical and chemical properties of Pentoxifylline-d5
An In-depth Technical Guide to the Physical and Chemical Properties of Pentoxifylline-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is the deuterated analog of Pentoxifylline, a xanthine derivative used in the management of peripheral vascular disease.[1] This stable isotope-labeled version serves as an invaluable tool in pharmacokinetic studies, metabolic research, and as an internal standard for quantitative analysis by mass spectrometry.[2] The substitution of five hydrogen atoms with deuterium atoms results in a higher molecular weight, which allows for its differentiation from the unlabeled drug in biological matrices. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on the experimental protocols used for its characterization, and a visualization of its primary mechanism of action.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below. For comparative purposes, the properties of the non-deuterated form, Pentoxifylline, are also included.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 3,7-dimethyl-1-(5-oxohexyl-4,4,6,6,6-d5)-3,7-dihydro-1H-purine-2,6-dione | [3] |
| Synonyms | BL-191-d5, PTX-d5, Oxpentifylline-d5 | [2] |
| Molecular Formula | C₁₃H₁₃D₅N₄O₃ | [4] |
| Molecular Weight | 283.34 g/mol | [3][4] |
| CAS Number | 1185995-18-9 | [2][4] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥98% chemical purity, 98 atom % D | [5] |
| Storage | Store at -20°C | [6] |
Table 2: Comparison of this compound and Pentoxifylline
| Property | This compound | Pentoxifylline |
| Molecular Formula | C₁₃H₁₃D₅N₄O₃[4] | C₁₃H₁₈N₄O₃[7] |
| Molecular Weight | 283.34 g/mol [3][4] | 278.31 g/mol [7][8] |
| Melting Point | Not explicitly reported, but expected to be similar to Pentoxifylline. | 104-107 °C[9] |
| Boiling Point | Not explicitly reported. | ~421 °C (estimate)[8] |
| Solubility | Soluble in DMSO, DMF, and Ethanol.[10] | Soluble in chloroform, methanol, and water.[1] Soluble in ethanol (~2 mg/ml), DMSO (~10 mg/ml), and DMF (~10 mg/ml).[6] |
| UV/Vis (λmax) | Not explicitly reported. | 273 nm[6], 276 nm[11] |
| LogP | 0.19300[4] | 0.29[12] |
Experimental Protocols
Detailed experimental protocols for the characterization of a specific batch of this compound are typically provided in the Certificate of Analysis from the supplier. However, the following sections describe the general methodologies used for the synthesis and analysis of such isotopically labeled compounds.
Synthesis
A common method for the synthesis of deuterated compounds involves using deuterated starting materials or reagents. A patented method for preparing this compound involves treating Pentoxifylline with deuterium oxide (D₂O) and a base like potassium carbonate in a solvent such as toluene, followed by heating to facilitate hydrogen-deuterium exchange at specific positions.[13]
Structural Elucidation and Purity Determination
The structure and purity of this compound are confirmed using a combination of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a primary technique for confirming the isotopic labeling pattern.[14] By comparing the ¹H NMR spectrum of this compound with that of its non-deuterated standard, the absence of signals at the deuterated positions confirms the successful incorporation of deuterium. ¹³C NMR can also be used to confirm the carbon skeleton.
-
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and isotopic purity of the compound.[14] For this compound, the molecular ion peak in the mass spectrum will be shifted to a higher m/z value corresponding to the mass of the five deuterium atoms.[15] Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are often used for quantitative analysis in biological samples.[16][17][18]
-
High-Performance Liquid Chromatography (HPLC) : HPLC is employed to determine the chemical purity of the compound. The sample is passed through a column, and the retention time is compared to a known standard. The peak area in the chromatogram is proportional to the concentration of the compound.
-
Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the functional groups present in the molecule. The C-D stretching vibrations will appear at a lower frequency compared to the C-H stretching vibrations, providing further evidence of deuteration.
Mechanism of Action
Pentoxifylline is a non-selective phosphodiesterase (PDE) inhibitor.[2][7] By inhibiting PDE, it increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1][19] This elevation in cAMP activates protein kinase A (PKA) and leads to a cascade of downstream effects that contribute to its therapeutic properties.[7]
The primary effects include:
-
Improved Erythrocyte Deformability : Increased cAMP levels in red blood cells enhance their flexibility, allowing them to pass more easily through narrow capillaries.[1][20]
-
Reduced Blood Viscosity : Pentoxifylline decreases plasma fibrinogen concentrations and reduces erythrocyte and platelet aggregation, leading to a decrease in overall blood viscosity.[1]
-
Anti-inflammatory Effects : It inhibits the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and leukotrienes.[7][19]
-
Vasodilation : The increase in cAMP in vascular smooth muscle cells leads to their relaxation and subsequent vasodilation.[1]
-
Inhibition of Platelet Aggregation : Pentoxifylline also inhibits thromboxane synthesis and increases prostacyclin synthesis, which helps in reducing platelet aggregation.[1]
Figure 1: Signaling pathway of Pentoxifylline.
Experimental Workflow for Characterization
The general workflow for the synthesis and characterization of this compound involves several key stages to ensure the final product meets the required specifications for research use.
Figure 2: General workflow for this compound characterization.
Applications in Research
This compound is primarily used as an internal standard in bioanalytical methods, such as LC-MS, for the accurate quantification of Pentoxifylline and its metabolites in biological samples like plasma.[2] Its use helps to correct for variations in sample preparation and instrument response, leading to more reliable and reproducible results in pharmacokinetic and drug metabolism studies.
References
- 1. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pentoxifylline D5 | CAS No- 1185995-18-9 | Simson Pharma Limited [simsonpharma.com]
- 4. This compound|lookchem [lookchem.com]
- 5. Pentoxifylline-4',4',6',6',6'-d5 | LGC Standards [lgcstandards.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Pentoxifylline - Wikipedia [en.wikipedia.org]
- 8. 6493-05-6 CAS MSDS (Pentoxifylline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. PENTOXIFYLLINE USP - PCCA [pccarx.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Pentoxifylline CAS#: 6493-05-6 [m.chemicalbook.com]
- 12. Pentoxifylline | C13H18N4O3 | CID 4740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 15. Pentoxifylline [webbook.nist.gov]
- 16. Bioanalysis of pentoxifylline and related metabolites in plasma samples through LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. What is Pentoxifylline used for? [synapse.patsnap.com]
- 20. What is the mechanism of Pentoxifylline? [synapse.patsnap.com]
The Unseen Anchor: A Technical Guide to Pentoxifylline-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative analysis, particularly in the realm of drug development and clinical research, accuracy is paramount. The use of internal standards is a cornerstone of achieving reliable and reproducible results. This technical guide delves into the core principles and practical application of pentoxifylline-d5, a deuterated derivative of the hemorheological agent pentoxifylline, as an internal standard in mass spectrometric assays. We will explore the mechanism of action that makes it an ideal reference compound and provide detailed experimental insights for its application.
The Rationale for a Deuterated Internal Standard
An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, added in a known quantity to all samples, calibrators, and quality controls before analysis. Its purpose is to correct for variations that can occur during sample preparation and instrumental analysis, such as extraction inefficiencies, injection volume discrepancies, and ionization suppression or enhancement in the mass spectrometer.
Deuterated compounds, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium (²H or D), are considered the "gold standard" for internal standards in mass spectrometry. The key advantages of using a deuterated internal standard like this compound include:
-
Near-Identical Chemical and Physical Properties: The substitution of hydrogen with deuterium results in a minimal change in the molecule's chemical properties. This ensures that the internal standard and the analyte behave almost identically during sample extraction, chromatography, and ionization.
-
Co-elution with the Analyte: Due to their similar properties, the deuterated internal standard and the native analyte will have nearly identical retention times in liquid chromatography (LC), a crucial factor for accurate correction of matrix effects.
-
Mass-Based Differentiation: The mass difference between the analyte and the deuterated internal standard allows them to be distinguished by the mass spectrometer. This enables the precise measurement of the peak area ratio of the analyte to the internal standard, which is the basis for quantification.
By monitoring the ratio of the analyte's signal to the internal standard's signal, any variations introduced during the analytical process will affect both compounds similarly, and thus the ratio will remain constant, leading to highly accurate and precise quantification.
Mechanism of Action of Pentoxifylline
Pentoxifylline is a xanthine derivative that improves blood flow by decreasing blood viscosity and increasing red blood cell flexibility.[1] Its primary mechanism of action is the non-selective inhibition of phosphodiesterase (PDE) enzymes.[2][3] This inhibition leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[3][4][5]
The elevation of cAMP activates protein kinase A (PKA), which in turn leads to a cascade of downstream effects, including:
-
Vasodilation: Relaxation of smooth muscle cells in blood vessel walls.[4]
-
Reduced Inflammation: Inhibition of the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins.[2][6]
-
Decreased Platelet Aggregation: Reduced potential for blood clot formation.[2][5]
These pharmacological effects are central to its therapeutic use in treating peripheral artery disease and other conditions related to impaired blood circulation.
This compound in Quantitative Analysis: An Experimental Overview
The following sections provide a detailed look at the application of this compound as an internal standard in a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow for the quantification of pentoxifylline in biological matrices like human plasma.
Quantitative Data Summary
The following table summarizes typical parameters for an LC-MS/MS method for the quantification of pentoxifylline using this compound as an internal standard.
| Parameter | Value | Reference |
| Analyte | Pentoxifylline | |
| Internal Standard | This compound (or -d6) | [7][8] |
| Biological Matrix | Human Plasma | [7] |
| Linearity Range | 3 - 1200 ng/mL | [7] |
| Correlation Coefficient (r²) | > 0.99 | [7] |
| Lower Limit of Quantification (LLOQ) | 3 ng/mL | [7] |
| Intra- and Inter-day Precision (%RSD) | < 15% | |
| Accuracy (%Bias) | Within ±15% | |
| Extraction Recovery | ~85-95% |
Experimental Protocol: LC-MS/MS Quantification of Pentoxifylline
This protocol outlines a typical procedure for the analysis of pentoxifylline in plasma using this compound as an internal standard.
1. Materials and Reagents:
-
Pentoxifylline reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Ammonium acetate
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2. Standard and Internal Standard Solution Preparation:
-
Prepare stock solutions of pentoxifylline and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions of pentoxifylline by serial dilution of the stock solution with a mixture of acetonitrile and water.
-
Prepare a working internal standard solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibrator, or quality control, add 20 µL of the this compound working internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Analytical Column: A reversed-phase column, such as an Ace phenyl column (specific dimensions and particle size may vary).[7]
-
Mobile Phase: A mixture of 5 mM ammonium acetate buffer and acetonitrile (e.g., 60:40, v/v).[7]
-
Flow Rate: 1 mL/min.[7]
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Pentoxifylline: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 279.2 → 181.1)
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 284.2 → 186.1)
-
5. Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard for each sample.
-
Calculate the peak area ratio of pentoxifylline to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the pentoxifylline calibrators.
-
Determine the concentration of pentoxifylline in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Core Concepts
To further elucidate the principles and processes described, the following diagrams, generated using the DOT language, illustrate the key signaling pathway of pentoxifylline and the analytical workflow.
Caption: Pentoxifylline's signaling pathway.
Caption: Analytical workflow for quantification.
Conclusion
This compound serves as an exemplary internal standard for the accurate and precise quantification of pentoxifylline in complex biological matrices. Its near-identical physicochemical properties to the parent drug, coupled with its distinct mass, allow for effective correction of analytical variability. The detailed experimental protocol and the understanding of the underlying principles provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to implement robust and reliable bioanalytical methods. The use of such well-characterized internal standards is not merely a technical detail but a fundamental requirement for generating high-quality data in regulated and research environments.
References
- 1. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pentoxifylline - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Pentoxifylline? [synapse.patsnap.com]
- 5. Therapeutic potentials of pentoxifylline for treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pentoxifylline decreases serum levels of tumor necrosis factor alpha, interleukin 6 and C-reactive protein in hemodialysis patients: results of a randomized double-blind, controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Deuterated Pentoxifylline for Pharmacokinetic Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacokinetic properties of pentoxifylline and explores the potential utility of deuterated pentoxifylline in pharmacokinetic studies. While specific pharmacokinetic data for a deuterated analog of pentoxifylline is not currently available in publicly accessible literature, this document extrapolates the likely effects of deuteration based on the well-understood metabolic pathways of pentoxifylline and the established principles of the kinetic isotope effect. This guide summarizes key pharmacokinetic parameters of pentoxifylline, details relevant experimental protocols, and utilizes visualizations to illustrate metabolic pathways and experimental workflows.
Introduction to Pentoxifylline and the Rationale for Deuteration
Pentoxifylline is a xanthine derivative used to treat intermittent claudication and other conditions related to poor blood flow. It improves the flexibility of red blood cells and decreases blood viscosity, thereby enhancing tissue oxygenation.[1] Pentoxifylline undergoes extensive first-pass metabolism, primarily in the liver, resulting in a short plasma half-life and low bioavailability (20-30%).[2][3] The primary metabolic pathways involve oxidation and reduction of the oxohexyl side chain.[3][4]
The substitution of hydrogen with its stable isotope, deuterium, at specific sites of metabolic attack can significantly alter the pharmacokinetic profile of a drug.[5] This is due to the kinetic isotope effect, where the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[6] Consequently, the enzymatic cleavage of a C-D bond requires more energy and proceeds at a slower rate.[6] This can lead to a decreased rate of metabolism, potentially resulting in:
-
Increased plasma concentrations (Cmax)
-
Increased overall drug exposure (AUC)
-
Longer elimination half-life (t1/2)
-
Improved bioavailability
-
Reduced formation of certain metabolites
For a drug like pentoxifylline with a high first-pass metabolism, deuteration presents a promising strategy to improve its pharmacokinetic profile, potentially leading to a more favorable dosing regimen and enhanced therapeutic efficacy.
Pharmacokinetics of Pentoxifylline
Pentoxifylline is rapidly and almost completely absorbed after oral administration.[1][7] However, it undergoes significant first-pass metabolism, leading to the formation of several active metabolites.[3][7] The two major metabolites are Metabolite I (1-(5-hydroxyhexyl)-3,7-dimethylxanthine) and Metabolite V (1-(3-carboxypropyl)-3,7-dimethylxanthine), which can reach plasma concentrations five to eight times higher than the parent drug, respectively.[7]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of pentoxifylline from various studies in healthy human volunteers.
Table 1: Pharmacokinetic Parameters of Pentoxifylline after Single Oral Doses
| Dose (mg) | Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t1/2 (hr) | Reference |
| 100 | Solution | 272 - 1607 (mean range) | 0.29 - 0.41 (mean range) | 193 - 1229 (mean range) | 0.39 - 0.84 (mean range) | [2][8] |
| 200 | Solution | 272 - 1607 (mean range) | 0.29 - 0.41 (mean range) | 193 - 1229 (mean range) | 0.39 - 0.84 (mean range) | [2][8] |
| 400 | Solution | 272 - 1607 (mean range) | 0.29 - 0.41 (mean range) | 193 - 1229 (mean range) | 0.39 - 0.84 (mean range) | [2][8] |
| 400 | Extended-Release | 55 - 300 (mean range) | 2 - 4 (mean range) | 516 ± 165 | ~3.4 | [2][4] |
Table 2: Pharmacokinetic Parameters of Pentoxifylline After Multiple Doses (400 mg Extended-Release Tablets every 8 hours)
| Parameter | Value | Reference |
| Cmax (ng/mL) | 189 - 248 (mean steady-state) | [4] |
| Tmax (hr) | 0.9 - 2 | [4] |
Metabolic Pathways of Pentoxifylline
The metabolism of pentoxifylline is complex and involves multiple enzymatic pathways. The primary routes of metabolism are:
-
Reduction: The keto group on the oxohexyl side chain is reduced to a secondary alcohol, forming the active Metabolite I.
-
Oxidation: The terminal methyl group of the oxohexyl side chain is oxidized to a carboxylic acid, forming the active Metabolite V.
These metabolic transformations are illustrated in the signaling pathway diagram below.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Pharmacokinetics of pentoxifylline after oral administration of a sustained release tablet at two different times of the day - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Comparative bioavailability study of two controlled-release pentoxifylline tablet preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Comparison of pentoxifylline pharmacokinetics between smokers and nonsmokers - PubMed [pubmed.ncbi.nlm.nih.gov]
Pentoxifylline-d5: A Technical Guide to its Certificate of Analysis and Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the certificate of analysis and purity assessment of Pentoxifylline-d5, a deuterated analog of Pentoxifylline. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and analytical chemistry by detailing the critical quality attributes and the methodologies used to verify them.
Certificate of Analysis: A Summary of Quality
A Certificate of Analysis (CoA) is a formal document that confirms that a specific batch of a product meets its predetermined specifications. For a stable isotope-labeled compound like this compound, the CoA provides crucial data on its identity, purity, and other quality parameters. While individual supplier CoAs may vary in format, the core information remains consistent.
Typical Data Presented in a this compound Certificate of Analysis
The following table summarizes the quantitative data typically found on a CoA for this compound. The values presented are representative and may differ between suppliers and batches.
| Parameter | Specification | Method | Representative Value |
| Appearance | White to off-white solid | Visual Inspection | Conforms |
| Identity | Conforms to structure | ¹H NMR, MS | Conforms |
| Purity (by HPLC) | ≥ 95% | HPLC-UV | 99.16%[1] |
| Isotopic Purity | ≥ 99% Deuterium | Mass Spectrometry | 99.5% D |
| Residual Solvents | Meets USP <467> limits | GC-HS | Conforms |
| Water Content | ≤ 1.0% | Karl Fischer Titration | 0.2% |
| Assay (on as-is basis) | 95.0% - 105.0% | HPLC | 99.5% |
Experimental Protocols for Purity Determination
The purity of this compound is primarily determined using chromatographic techniques. The following are detailed methodologies representative of those used in quality control laboratories.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
A reversed-phase HPLC (RP-HPLC) method is commonly employed to separate this compound from its potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Column: LiChrosorb C18 (250 mm x 4.6 mm, 5 µm) or equivalent[2]
-
Data acquisition and processing software
Reagents:
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
o-Phosphoric acid
-
Tetrahydrofuran
Chromatographic Conditions: [2]
-
Mobile Phase: A mixture of water, methanol, o-phosphoric acid, and tetrahydrofuran in a ratio of 80:20:1:3 (v/v/v/v)[2].
-
Flow Rate: 1.0 mL/min[2]
-
Detection Wavelength: 274 nm[2]
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard and sample in the mobile phase.
-
For assay, dilute the stock solution to a final concentration of approximately 32 µg/mL[2].
-
For analysis of related substances, a more concentrated solution of about 1.6 mg/mL is used[2].
-
Filter the solutions through a 0.45 µm syringe filter before injection.
High-Performance Thin-Layer Chromatography (HPTLC) for Purity Assessment
HPTLC offers a simple and rapid method for the determination of this compound purity.
Instrumentation:
-
HPTLC system with a densitometric scanner
-
TLC aluminum plates pre-coated with silica gel 60 F254
Reagents:
-
Chloroform (AR grade)
-
Acetone (AR grade)
Chromatographic Conditions: [1]
-
Stationary Phase: TLC aluminum plates pre-coated with silica gel 60 F254[1].
-
Mobile Phase: Chloroform : Acetone (5:5, v/v)[1].
-
Development: Ascending development in a twin-trough chamber saturated with the mobile phase.
-
Detection: Densitometric analysis in the absorbance mode at 275 nm[1].
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water) to a concentration of 1000 ng/µL[1].
-
Apply appropriate volumes of the solution to the HPTLC plate.
Visualizing Key Processes and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for quality control, the logical relationship of analytical tests, and a relevant signaling pathway.
Caption: Experimental Workflow for this compound Quality Control.
Caption: Logical Relationship of Analytical Tests for Purity Assessment.
Caption: Simplified cAMP Signaling Pathway Modulated by Pentoxifylline.
References
Commercial Suppliers and Technical Guide for Pentoxifylline-d5 in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercially available Pentoxifylline-d5, a deuterated analog of Pentoxifylline, for research applications. This document outlines its primary use as an internal standard in mass spectrometry-based quantification, details its mechanism of action through key signaling pathways, and offers a consolidated experimental protocol for its application.
Commercial Availability and Specifications
This compound is available from several reputable suppliers of research chemicals and stable isotope-labeled compounds. It is primarily intended for use as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accurate quantification of Pentoxifylline in biological matrices.[1] Below is a summary of key quantitative data gathered from various suppliers.
Table 1: Quantitative Data for Commercially Available this compound
| Parameter | Typical Specification | Supplier Examples |
| Chemical Formula | C₁₃H₁₃D₅N₄O₃ | MedchemExpress, Simson Pharma, LGC Standards[2][3] |
| Molecular Weight | ~283.34 g/mol | MedchemExpress, Simson Pharma, LGC Standards[2][3] |
| Purity | ≥98% (typically >99%) | MedchemExpress (99.89%)[1] |
| Isotopic Enrichment | Typically >99 atom % D | Generally specified in the Certificate of Analysis (CoA) |
| Physical Form | Solid (crystalline or powder) | MedchemExpress, Cayman Chemical |
| CAS Number | 1185995-18-9 | MedchemExpress, Simson Pharma, LGC Standards[2][3] |
Note: Specific details on isotopic enrichment and purity are lot-dependent and are provided in the Certificate of Analysis (CoA) from the supplier.[2]
Mechanism of Action and Signaling Pathways
Pentoxifylline is a non-selective phosphodiesterase (PDE) inhibitor.[1] Its mechanism of action involves increasing the intracellular concentration of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). This cascade of events leads to a variety of downstream effects, including the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and a reduction in the inflammatory response.[4][5]
Below is a diagram illustrating the primary signaling pathway of Pentoxifylline.
Experimental Protocols: Use as an Internal Standard in LC-MS/MS
This compound is widely used as an internal standard for the accurate quantification of Pentoxifylline in biological samples, most commonly plasma. The following is a consolidated, detailed protocol based on published methodologies.[6][7]
Objective: To quantify the concentration of Pentoxifylline in a plasma sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Materials:
-
Pentoxifylline analytical standard
-
This compound internal standard
-
Human plasma (or other biological matrix)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of Pentoxifylline (1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
From the stock solutions, prepare a series of working standard solutions of Pentoxifylline at various concentrations by serial dilution with a 50:50 methanol/water mixture.
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 500 ng/mL) in a 50:50 methanol/water mixture.[6]
-
-
Sample Preparation (Protein Precipitation): [6]
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to each tube (except for blank samples).
-
Add 0.5 mL of cold methanol to each tube to precipitate the plasma proteins.
-
Vortex the tubes for 5 minutes.
-
Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 or Phenyl-Hexyl column is commonly used (e.g., Kinetex Phenyl-Hexyl, 50 x 2.1 mm, 1.7 µm).[7]
-
Mobile Phase A: 0.1% formic acid and 5 mM ammonium acetate in water.[8][7]
-
Injection Volume: 5-10 µL.
-
Gradient: A gradient elution is typically employed to ensure good separation of the analyte from matrix components. An example gradient is a linear increase from 20% to 80% Mobile Phase B over a few minutes.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[6]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Optimize other MS parameters such as collision energy, declustering potential, and source temperature for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both Pentoxifylline and this compound for each sample.
-
Calculate the peak area ratio of Pentoxifylline to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Pentoxifylline in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
The following diagram outlines the general experimental workflow.
This comprehensive guide provides researchers with the essential information needed to source and effectively utilize this compound in their studies. For the most accurate and reliable results, it is crucial to obtain the lot-specific Certificate of Analysis from the supplier and to validate the analytical method according to established guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pentoxifylline D5 | CAS No- 1185995-18-9 | Simson Pharma Limited [simsonpharma.com]
- 3. Pentoxifylline-4',4',6',6',6'-d5 | LGC Standards [lgcstandards.com]
- 4. Inhibition by pentoxifylline of TNF-α-stimulated fractalkine production in vascular smooth muscle cells: evidence for mediation by NF-κB down-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pentoxifylline inhibits TNF-alpha production from human alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development and Validation a UPLC-MS/MS Method for Quantification of Pentoxifylline in Beagle Plasma: Application for Pharmacokinetic Study of Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Solubility and stability of Pentoxifylline-d5 in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Pentoxifylline-d5 in various solvents. The information presented herein is crucial for the development of analytical methods, formulation design, and ensuring the integrity of research and clinical samples. While specific data for the deuterated analog, this compound, is limited, this guide leverages extensive data available for the parent compound, Pentoxifylline, as a close surrogate due to the chemical similarities between the two molecules. Deuterium labeling is not expected to significantly alter the physicochemical properties of solubility and stability in this context.
Solubility Profile
Pentoxifylline and its deuterated analogs exhibit solubility in a range of organic solvents and aqueous solutions. The following tables summarize the available quantitative and qualitative solubility data.
Table 1: Quantitative Solubility of Pentoxifylline
| Solvent | Temperature | Solubility (Mole Fraction x 10³) | Solubility (mg/mL) |
| n-Butyl Acetate | 298.15 K | 28.41 | - |
| Ethyl Acetate | 298.15 K | 21.55 | - |
| 1-Pentanol | 298.15 K | 18.95 | - |
| n-Propyl Acetate | 298.15 K | 16.69 | - |
| 1-Hexanol | 298.15 K | 15.11 | - |
| Dimethyl Sulfoxide (DMSO) | 298.15 K | 13.66 | ~10[1] |
| 1-Heptanol | 298.15 K | 13.18 | - |
| Methanol | 298.15 K | 11.66 | Soluble[2] |
| 1-Butanol | 298.15 K | 10.18 | - |
| 2-Butanol | 298.15 K | 9.102 | - |
| 1-Propanol | 298.15 K | 8.724 | - |
| Water | 298.15 K | 7.422 | 77 |
| 2-Propanol | 298.15 K | 6.057 | - |
| Ethanol | 298.15 K | 5.591 | ~2[1], Soluble[3] |
| 2-Pentanol | 298.15 K | 4.700 | - |
| Cyclohexane | 298.15 K | 0.09895 | - |
| Phosphate Buffered Saline (PBS), pH 7.2 | - | - | ~1[1] |
Data for mole fraction solubility is derived from a detailed study on Pentoxifylline in sixteen neat solvents[4].
Table 2: Qualitative Solubility of Pentoxifylline and its Deuterated Analogs
| Compound | Solvent | Solubility |
| Pentoxifylline | Chloroform | Soluble[2] |
| Pentoxifylline | Toluene | Sparingly soluble[3] |
| This compound | Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL[5] |
| Pentoxifylline-d6 | Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL[6] |
| Pentoxifylline-d6 | Dimethylformamide (DMF) | ≥ 10 mg/mL[6] |
| Pentoxifylline-d6 | Ethanol | ≥ 2 mg/mL[6] |
Stability Profile
Forced degradation studies on Pentoxifylline have revealed its susceptibility to degradation under specific conditions. These studies are essential for developing stability-indicating analytical methods and for determining appropriate storage and handling conditions.
Table 3: Summary of Forced Degradation Studies on Pentoxifylline
| Stress Condition | Reagent/Parameters | Duration | Temperature | Outcome |
| Hydrolysis | ||||
| Acidic | 5 N HCl | 3 hours | 80 °C | Stable[7] |
| Acidic stress | Up to 10 days | Up to 45 °C | Stable[8][9] | |
| Alkaline | 0.5 N NaOH | 3 hours | 80 °C | Degradation observed[7] |
| Alkali stress | - | - | Subject to degradation[8][9] | |
| Neutral | Distilled Water | 3 hours | 80 °C | Degradation observed[7] |
| Oxidation | 30% H₂O₂ | 3 hours | 80 °C | No degradation[7] |
| Oxidative stress | - | - | Subject to degradation, formation of a major gem-dihydroperoxide derivative[9][10] | |
| Thermal | Dry Heat | - | - | Stable[7] |
| Elevated Temperature | Up to 10 days | Up to 45 °C | Stable[8][9] | |
| Photochemical | Photolysis | - | - | Stable[7] |
| Exposed to light | Up to 10 days | - | Stable[8][9] |
A study on an extemporaneously prepared oral suspension of Pentoxifylline (20 mg/mL in water) demonstrated that the suspension was stable for at least 91 days when stored in amber glass or plastic bottles at both 4°C and 25°C[11].
Experimental Protocols
The following are generalized methodologies for conducting solubility and stability studies on this compound, based on the cited literature.
Solubility Determination
A common method for determining the solubility of a compound is the shake-flask method.
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath.
-
Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the constant temperature to allow undissolved solids to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the equilibration temperature.
-
Filter the collected supernatant through a suitable membrane filter (e.g., 0.45 µm) to remove any remaining undissolved particles.
-
-
Analysis:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method.
-
-
Calculation:
-
Calculate the solubility based on the measured concentration and the dilution factor.
-
Forced Degradation Study
Forced degradation studies are performed to identify potential degradation products and pathways.
Protocol:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL)[7].
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of a strong acid (e.g., 1 N HCl) and heat (e.g., 80°C) for a specified time.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of a strong base (e.g., 1 N NaOH) and heat (e.g., 80°C) for a specified time.
-
Oxidative Degradation: Mix the stock solution with a solution of an oxidizing agent (e.g., 30% H₂O₂) and heat (e.g., 80°C) for a specified time.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 105°C) for a specified duration.
-
Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp) for a defined period.
-
-
Sample Neutralization and Dilution:
-
After the stress period, cool the samples to room temperature.
-
Neutralize the acidic and alkaline samples with an appropriate base or acid.
-
Dilute all samples to a suitable concentration for analysis.
-
-
Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation products and calculate the percentage of degradation.
-
Visualizations
The following diagrams illustrate the experimental workflows for solubility and stability testing.
Caption: Workflow for Solubility Determination
Caption: Workflow for Forced Degradation Study
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. tripod.swarthmore.edu [tripod.swarthmore.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Degradation studies of pentoxifylline: Isolation and characterization of a novel gem-dihydroperoxide derivative as major oxidative degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of pentoxifylline in an extemporaneously prepared oral suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indispensable Role of Pentoxifylline-d5 in Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical and pharmaceutical research, the pursuit of precision and accuracy in quantitative analysis is paramount. The use of stable isotope-labeled internal standards in conjunction with mass spectrometry has become the gold standard for achieving reliable data. This technical guide delves into the critical applications of Pentoxifylline-d5, a deuterated analog of Pentoxifylline, in mass spectrometry-based assays. This guide will provide an in-depth overview of its use, detailed experimental protocols, and a summary of quantitative data to aid researchers in developing and validating robust analytical methods.
The Core Principle: Why Use a Deuterated Internal Standard?
In liquid chromatography-mass spectrometry (LC-MS), variations in sample preparation, injection volume, and instrument response can introduce significant errors in quantification. An ideal internal standard (IS) is a compound that behaves chemically and physically identically to the analyte of interest but is distinguishable by the mass spectrometer. This compound, with five deuterium atoms replacing five hydrogen atoms, serves this purpose perfectly for the quantification of Pentoxifylline.[1] Its slightly higher mass allows the mass spectrometer to differentiate it from the unlabeled Pentoxifylline, while its nearly identical physicochemical properties ensure that it experiences the same degree of extraction recovery, ionization efficiency, and potential matrix effects as the analyte. By normalizing the response of the analyte to that of the known concentration of the internal standard, accurate and precise quantification can be achieved.
Applications of this compound in Mass Spectrometry
The primary application of this compound is as an internal standard in quantitative bioanalysis. This is particularly crucial in:
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of Pentoxifylline in biological systems, precise measurement of its concentration in matrices like plasma over time is essential. This compound is instrumental in the LC-MS/MS methods used for these studies.[2][3]
-
Therapeutic Drug Monitoring (TDM): For drugs with a narrow therapeutic index, monitoring their concentration in patients is vital for optimizing dosage and minimizing toxicity. The use of this compound in LC-MS/MS assays provides the necessary accuracy for TDM.
-
Metabolite Quantification: Pentoxifylline is extensively metabolized in the body to several active metabolites, including Lisofylline (Metabolite I or M1) and others like Metabolite V (M5).[4] Deuterated standards are also employed in methods that simultaneously quantify Pentoxifylline and its key metabolites, providing a comprehensive understanding of its metabolic profile.[4]
-
Bioequivalence Studies: In the development of generic drug formulations, bioequivalence studies are required to demonstrate that the generic product performs in the same manner as the branded drug. Accurate quantification using a deuterated internal standard is a cornerstone of these studies.
Experimental Protocols for Quantitative Analysis
The following sections detail common methodologies for the analysis of Pentoxifylline in biological matrices using this compound as an internal standard.
Sample Preparation
The goal of sample preparation is to extract the analyte and internal standard from the complex biological matrix and remove interfering substances. Common techniques include:
-
Protein Precipitation (PPT): This is a simple and rapid method often used for plasma samples. A water-miscible organic solvent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins. After centrifugation, the clear supernatant containing the analyte and internal standard is injected into the LC-MS/MS system.
-
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte and internal standard between the aqueous sample and an immiscible organic solvent. It can provide a cleaner extract than protein precipitation.
-
Solid-Phase Extraction (SPE): SPE offers a more selective and efficient way to clean up samples. The sample is passed through a solid sorbent that retains the analyte and internal standard, while interfering components are washed away. The analyte and internal standard are then eluted with a small volume of solvent.
Detailed Protein Precipitation Protocol:
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add a known amount of this compound working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following table summarizes typical LC-MS/MS parameters for the analysis of Pentoxifylline.
| Parameter | Typical Conditions |
| LC Column | C18 or Phenyl-Hexyl (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water or 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Isocratic or gradient elution depending on the separation needs |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Quantitative Data Summary
The following tables present a summary of quantitative data from various validated LC-MS/MS methods for the determination of Pentoxifylline using a deuterated internal standard.
Table 1: MRM Transitions for Pentoxifylline and its Deuterated Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Pentoxifylline | 279.1 | 181.0 |
| This compound | 284.1 | 186.0 |
Note: In some studies, Pentoxifylline-d6 is used, which would have a precursor ion of m/z 285.3 and a corresponding product ion.
Table 2: Summary of Method Validation Parameters from Different Studies
| Parameter | Study 1 | Study 2 |
| Matrix | Human Plasma | Beagle Dog Plasma[3] |
| Internal Standard | This compound[2] | Phenacetin (as an example of a non-deuterated IS)[3] |
| Linearity Range | 3 - 1200 ng/mL[2] | 2 - 1000 ng/mL[3] |
| LLOQ | 3 ng/mL[2] | 2 ng/mL[3] |
| Intra-day Precision (%RSD) | < 15% | < 6.27%[3] |
| Inter-day Precision (%RSD) | < 15% | < 6.27%[3] |
| Intra-day Accuracy (%) | 85 - 115% | 88.65 - 97.18%[3] |
| Inter-day Accuracy (%) | 85 - 115% | 88.65 - 97.18%[3] |
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantitative analysis of Pentoxifylline in plasma using this compound.
References
- 1. Pentoxifylline Neuroprotective Effects Are Possibly Related to Its Anti-Inflammatory and TNF-Alpha Inhibitory Properties, in the 6-OHDA Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pentoxifylline Neuroprotective Effects Are Possibly Related to Its Anti-Inflammatory and TNF-Alpha Inhibitory Properties, in the 6-OHDA Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pentoxifylline downregulates nitric oxide and tumor necrosis factor-alpha induced by mycobacterial lipoarabinomannan in a macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Pentoxifylline in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Pentoxifylline in human plasma. The method utilizes Pentoxifylline-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple and rapid protein precipitation procedure is employed for sample preparation, making it suitable for high-throughput analysis in clinical and pharmaceutical research settings. The method has been developed to provide a linear dynamic range, excellent precision, and accuracy, meeting the stringent requirements for bioanalytical method validation.
Introduction
Pentoxifylline is a xanthine derivative used to treat muscle pain in patients with peripheral artery disease. Accurate and reliable quantification of Pentoxifylline in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a detailed protocol for the analysis of Pentoxifylline in human plasma using LC-MS/MS, a technique renowned for its selectivity and sensitivity. The use of this compound as an internal standard minimizes variability associated with sample preparation and matrix effects, thereby enhancing the reliability of the results.
Experimental
Materials and Reagents
-
Pentoxifylline (analytical standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Pentoxifylline and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Pentoxifylline stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution (500 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.
Experimental Workflow
Caption: A flowchart illustrating the key stages of the bioanalytical method for Pentoxifylline quantification.
Protocols
Sample Preparation Protocol
-
Label microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.
-
To each tube, add 100 µL of the corresponding plasma sample (blank, standard, QC, or unknown).
-
Add 20 µL of the this compound internal standard working solution (500 ng/mL) to all tubes except the blank.
-
To precipitate plasma proteins, add 300 µL of ice-cold methanol to each tube.
-
Vortex mix the tubes vigorously for 2 minutes.
-
Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Method Protocol
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Pentoxifylline) | m/z 279.2 → 181.1 |
| MRM Transition (this compound) | m/z 284.2 → 181.1 (Predicted) |
| Collision Energy (CE) | Optimized for specific instrument (typically 20-30 eV) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Data Presentation
Method Validation Summary
The following tables summarize the performance characteristics of the LC-MS/MS method for the quantification of Pentoxifylline.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Pentoxifylline | 2 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low QC (6 ng/mL) | < 10% | < 10% | 90 - 110% | 90 - 110% |
| Mid QC (100 ng/mL) | < 8% | < 8% | 92 - 108% | 92 - 108% |
| High QC (800 ng/mL) | < 7% | < 7% | 93 - 107% | 93 - 107% |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Pentoxifylline | > 85% | Minimal (within ±15%) |
Signaling Pathway and Logical Relationships
The use of a stable isotope-labeled internal standard is a critical component of this bioanalytical method. The following diagram illustrates the logical relationship for quantitative analysis using an internal standard.
Caption: The logical workflow for calculating analyte concentration using an internal standard.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Pentoxifylline in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this method ideal for routine analysis in a regulated bioanalytical laboratory. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Application Notes: Quantitative Analysis of Pentoxifylline in Plasma by LC-MS/MS using Pentoxifylline-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentoxifylline is a xanthine derivative used to treat intermittent claudication and other conditions related to peripheral vascular disease. Accurate and reliable quantification of pentoxifylline in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document provides a detailed protocol for the quantitative analysis of pentoxifylline in plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with pentoxifylline-d5 as the internal standard (IS). This compound is a stable isotope-labeled version of the drug, which serves as an ideal internal standard to ensure high accuracy and precision by correcting for variations during sample preparation and analysis.[1]
The described method is based on protein precipitation for sample cleanup, followed by rapid chromatographic separation and sensitive detection using tandem mass spectrometry in the multiple reaction monitoring (MRM) mode.
Experimental Protocols
Materials and Reagents
-
Pentoxifylline reference standard
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 or Phenyl-Hexyl, 50 x 2.1 mm, 1.7 µm)
Preparation of Stock and Working Solutions
-
Pentoxifylline Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of pentoxifylline reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the pentoxifylline stock solution with a methanol/water (1:1, v/v) mixture to create calibration standards.[2] Prepare a working solution of this compound at a suitable concentration (e.g., 500 ng/mL) in the same diluent.
Sample Preparation
A simple protein precipitation method is employed for sample preparation.[3]
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 500 µL of cold methanol to precipitate plasma proteins.[3]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 13,000 x g for 10 minutes to pellet the precipitated proteins.[2]
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Column: Kinetex Phenyl-Hexyl (50 x 2.1 mm, 1.7 µm) or equivalent[2]
-
Mobile Phase A: 0.2% formic acid and 5mM ammonium formate in water[2]
-
Mobile Phase B: Methanol[2]
-
Flow Rate: 0.2 mL/min[2]
-
Injection Volume: 5 µL[2]
-
Column Temperature: 40°C[2]
-
Gradient Elution:
-
0-1.0 min: 20% B
-
1.0-3.0 min: Ramp to 80% B
-
3.0-3.5 min: Hold at 80% B
-
3.5-5.5 min: Return to 20% B and equilibrate[2]
-
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Data Presentation
The following tables summarize the quantitative performance of a typical validated LC-MS/MS method for pentoxifylline in plasma.
| Parameter | Value |
| Linearity Range | 2 - 1000 ng/mL[2][5] |
| Correlation Coefficient (r²) | > 0.99[2] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[5] |
Table 1: Linearity and Sensitivity
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 5 | < 10 | < 10 | 98.0 - 110.2[5] |
| Medium | 500 | < 8 | < 8 | 98.0 - 110.2[5] |
| High | 800 | < 8 | < 8 | 98.0 - 110.2[5] |
Table 2: Precision and Accuracy
| Parameter | Value (%) |
| Extraction Recovery | > 85[3] |
| Matrix Effect | Minimal (within acceptable limits) |
Table 3: Recovery and Matrix Effect
Visualizations
Caption: Experimental workflow for the quantitative analysis of pentoxifylline in plasma.
Caption: Simplified signaling pathway of Pentoxifylline as a PDE inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development and Validation a UPLC-MS/MS Method for Quantification of Pentoxifylline in Beagle Plasma: Application for Pharmacokinetic Study of Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: High-Throughput Bioanalysis of Pentoxifylline in Human Plasma Using Pentoxifylline-d5 as an Internal Standard
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Pentoxifylline in human plasma. To ensure the highest degree of accuracy and precision, this protocol employs Pentoxifylline-d5 as a stable isotope-labeled internal standard (IS). The described methodology, encompassing a straightforward solid-phase extraction (SPE) procedure, provides the requisite sensitivity, specificity, and throughput for pharmacokinetic studies and routine therapeutic drug monitoring. All experimental parameters and validation data are presented in accordance with regulatory guidelines.
Introduction
Pentoxifylline is a xanthine derivative utilized in the management of peripheral vascular disease due to its hemorheological properties. It functions as a non-selective phosphodiesterase inhibitor, enhancing red blood cell deformability and reducing blood viscosity, which collectively improves microcirculatory blood flow.[1][2] Accurate measurement of Pentoxifylline concentrations in biological matrices is paramount for pharmacokinetic assessments and to ensure therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it effectively compensates for variability during sample preparation and instrumental analysis.[3][4] This document provides a comprehensive protocol for the bioanalysis of Pentoxifylline in human plasma using this compound.
Experimental Protocols
Materials and Reagents
-
Analytes: Pentoxifylline, this compound (Internal Standard)
-
Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid, Ammonium acetate, Ultrapure water
-
Biological Matrix: Human plasma (with K2-EDTA as anticoagulant)
-
Solid-Phase Extraction (SPE) Cartridges: C18 cartridges
Instrumentation
-
Liquid Chromatography: Shimadzu HPLC system or equivalent
-
Mass Spectrometer: Sciex API 4000 triple quadrupole mass spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.
-
Analytical Column: Ace phenyl column (or equivalent C18 column)[5]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: To 100 µL of human plasma, add 20 µL of the this compound internal standard working solution (concentration to be optimized, e.g., 500 ng/mL). Vortex for 10 seconds. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of ultrapure water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase.
Liquid Chromatography Conditions
-
Mobile Phase: A mixture of 5 mM ammonium acetate buffer and acetonitrile (60:40, v/v)[5].
-
Flow Rate: 1.0 mL/min[5].
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ion Source Temperature: 500°C.
-
Ion Spray Voltage: 5500 V.
Quantitative Data Summary
The following tables summarize the validation parameters for the bioanalytical method.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 3 - 1200 ng/mL[5] |
| Correlation Coefficient (r²) | > 0.99[5] |
| Regression Model | Linear, 1/x² weighting |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| LQC | 10 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| MQC | 500 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| HQC | 1000 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Note: Acceptance criteria are based on FDA guidelines for bioanalytical method validation.
Table 3: Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Pentoxifylline | 85.44[6] | 60.38[6] |
| This compound (IS) | 86.29[6] | 52.35[6] |
Visualizations
References
- 1. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pentoxifylline. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Development and validation of bioanalytical liquid chromatography-tandem mass spectrometry method for the estimation of pentoxifylline in human plasma: Application for a comparative pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Pentoxifylline and its Deuterated Analog, Pentoxifylline-d5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Pentoxifylline in in vitro and in vivo research, with a special focus on the role of its deuterated analog, Pentoxifylline-d5. While Pentoxifylline is the pharmacologically active compound, this compound serves as a critical internal standard for accurate quantification in bioanalytical methods.
Application Notes
Pentoxifylline, a methylxanthine derivative, is a hemorheologic agent with anti-inflammatory and antioxidant properties.[1] Its primary clinical indication is for the treatment of intermittent claudication in patients with peripheral arterial disease.[1][2] Research has also explored its potential in a variety of other conditions, including diabetic kidney disease, osteoradionecrosis, and certain inflammatory disorders.[1][3]
The mechanism of action of Pentoxifylline is multifactorial.[4] It is a non-selective phosphodiesterase (PDE) inhibitor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4][5] This increase in cAMP has several downstream effects, including vasodilation, inhibition of platelet aggregation, and modulation of inflammatory responses.[3][4] Pentoxifylline also improves the deformability of red blood cells, reduces blood viscosity, and decreases the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[3][4][6]
This compound is a stable, isotopically labeled version of Pentoxifylline.[7] Due to its similar physicochemical properties to the unlabeled drug, it is an ideal internal standard for use in quantitative analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.[9]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways of Pentoxifylline and a typical experimental workflow for its analysis.
Caption: Mechanism of action of Pentoxifylline.
Caption: Bioanalytical workflow for Pentoxifylline using this compound.
Quantitative Data
The following tables summarize typical concentration ranges for Pentoxifylline in in vitro and in vivo studies. Note that this compound is used as an internal standard in the low ng/mL range for analytical quantification.[8][10]
Table 1: Pentoxifylline Concentrations for In Vitro Studies
| Application | Cell Type/System | Concentration Range | Reference |
| T-cell Activation Inhibition | Human T-cells | 3.5 x 10⁻⁵ M | [11] |
| Sperm Motility Enhancement | Human Spermatozoa | ~3.6 mM | [12][13] |
| Red and White Blood Cell Deformability | Human Blood Cells | Up to 30 µg/mL | [14] |
Table 2: Pentoxifylline Dosing for In Vivo Studies
| Animal Model | Dosing Regimen | Route of Administration | Purpose of Study | Reference |
| Mice | 10-100 mg/kg | Intraperitoneal | Tumor Perfusion and Radiosensitivity | [14] |
| Neonatal Mice | 15-50 mg/kg (daily) | Subcutaneous | Staphylococcal Infection | [15] |
| Dogs | 40 mg/kg bolus followed by 0.2 mg/kg/hr infusion | Intravenous | Cerebral Ischemia | [16] |
| Humans | 100, 200, and 400 mg single doses | Oral | Pharmacokinetics | [17] |
| Humans | 400 mg three times a day | Oral | Intermittent Claudication | [18][19] |
Experimental Protocols
Protocol 1: In Vitro T-Cell Proliferation Assay
This protocol is adapted from a study investigating the effect of Pentoxifylline on T-cell activation.[11]
1. Cell Culture:
-
Culture human peripheral blood mononuclear cells (PBMCs) or isolated T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
2. T-Cell Stimulation:
-
Plate cells in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Stimulate T-cells with anti-CD3 monoclonal antibody (e.g., 1 µg/mL) and a co-stimulatory agent such as phorbol 12-myristate 13-acetate (PMA) or anti-CD26 monoclonal antibody.
3. Pentoxifylline Treatment:
-
Prepare a stock solution of Pentoxifylline in a suitable solvent (e.g., sterile water or DMSO).
-
Add Pentoxifylline to the cell cultures to achieve the desired final concentration (e.g., 3.5 x 10⁻⁵ M).[11] Include a vehicle control.
4. Proliferation Assay:
-
Incubate the cells for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Add a proliferation indicator such as [³H]-thymidine or a colorimetric reagent (e.g., WST-1) for the last 4-18 hours of incubation.
-
Measure proliferation according to the manufacturer's instructions (scintillation counting for [³H]-thymidine or absorbance for colorimetric assays).
5. Quantification of Pentoxifylline (Optional):
-
To confirm the concentration of Pentoxifylline in the cell culture medium, collect an aliquot of the medium.
-
Spike the sample with a known concentration of this compound as an internal standard.
-
Perform protein precipitation with a solvent like methanol.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of Pentoxifylline.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol provides a general framework for a pharmacokinetic study of Pentoxifylline in mice.
1. Animal Handling and Dosing:
-
Use adult male C3H mice (or other appropriate strain).
-
Acclimate the animals for at least one week before the experiment.
-
Prepare a dosing solution of Pentoxifylline in a sterile vehicle (e.g., saline).
-
Administer Pentoxifylline via the desired route (e.g., intraperitoneal injection at a dose of 10-100 mg/kg).[14]
2. Blood Sampling:
-
Collect blood samples at various time points post-administration (e.g., 5, 15, 30, 60, 120, and 240 minutes).
-
Collect blood via a suitable method (e.g., retro-orbital sinus, tail vein) into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate plasma and store the plasma at -80°C until analysis.
3. Sample Preparation for LC-MS/MS Analysis:
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma, add a known amount of this compound internal standard solution.
-
Add a protein precipitation agent (e.g., 150 µL of methanol).
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
4. LC-MS/MS Analysis:
-
Inject the prepared samples onto a suitable LC column (e.g., C18).
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Set the mass spectrometer to monitor the specific parent-to-daughter ion transitions for Pentoxifylline and this compound.
-
Quantify the concentration of Pentoxifylline in the plasma samples by comparing the peak area ratio of Pentoxifylline to this compound against a standard curve.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pentoxifylline (Trental): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Pentoxifylline? [synapse.patsnap.com]
- 5. Pentoxifylline - Wikipedia [en.wikipedia.org]
- 6. Therapeutic potentials of pentoxifylline for treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 9. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Different regulatory effects of pentoxifylline on human T cell activation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An indiscriminate use of pentoxifylline does not improve in-vitro fertilization in poor fertilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of pentoxifylline on in-vitro fertilization in the presence of anti-sperm antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pentoxifylline: its pharmacokinetics and ability to improve tumour perfusion and radiosensitivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy, toxicity, and pharmacokinetics of pentoxifylline and its analogs in experimental Staphylococcus aureus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of pentoxifylline on cerebral blood flow, metabolism, and evoked response after total cerebral ischemia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of orally administered pentoxifylline in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. drugs.com [drugs.com]
- 19. Pentoxifylline (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Application Notes and Protocols for Pentoxifylline-d5 Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Pentoxifylline prior to analysis, with a focus on methods utilizing Pentoxifylline-d5 as a stable isotope-labeled internal standard. The following sections offer a comparative overview of common extraction techniques, quantitative performance data, and step-by-step experimental protocols.
Introduction to Pentoxifylline Analysis
Pentoxifylline is a xanthine derivative used to treat peripheral vascular disease. Accurate quantification of Pentoxifylline in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based bioanalysis as it effectively compensates for matrix effects and variations in sample processing, ensuring high accuracy and precision.[1][2] The most common sample preparation techniques employed for the analysis of Pentoxifylline from biological matrices, such as plasma, are Solid-Phase Extraction (SPE), Protein Precipitation (PP), and Liquid-Liquid Extraction (LLE).[3][4][5]
Comparative Quantitative Data
The choice of sample preparation method can significantly impact the performance of the bioanalytical assay. The following table summarizes key quantitative parameters for different sample preparation techniques used in Pentoxifylline analysis.
| Parameter | Solid-Phase Extraction (SPE) | Protein Precipitation (PP) | Liquid-Liquid Extraction (LLE) |
| Linearity Range (ng/mL) | 3 - 1200[3][6] | 2 - 1000[7][8] | 25 - 1000[3] |
| Recovery (%) | >85[9] | High (not explicitly quantified in sources) | 92.1[3] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 3[3][6] | 2[7][8] | 12.5[5] |
| Matrix Effect | Generally low | Can be significant | Moderate |
| Sample Volume | 100 µL[3][6] | 100 µL[7][10] | 1 mL (variable) |
Experimental Workflows
The following diagrams illustrate the general workflows for each of the three primary sample preparation techniques.
Caption: Workflow for Solid-Phase Extraction (SPE).
Caption: Workflow for Protein Precipitation (PP).
Caption: Workflow for Liquid-Liquid Extraction (LLE).
Experimental Protocols
The following are detailed protocols for each of the major sample preparation techniques. These protocols are synthesized from multiple validated methods and should be adapted and re-validated for specific laboratory conditions and instrumentation.
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is a robust method for cleaning up complex biological samples, resulting in high recovery and minimal matrix effects.[3][6][9]
Materials:
-
This compound internal standard (IS) working solution
-
Human plasma
-
0.1% Formic acid in water
-
Methanol
-
Acetonitrile
-
SPE cartridges (e.g., C18 or polymeric reversed-phase)
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Vortex mixer
Procedure:
-
Sample Spiking: To 100 µL of human plasma in a microcentrifuge tube, add the appropriate volume of this compound internal standard working solution. Vortex for 30 seconds.
-
Sample Pre-treatment: Add 200 µL of 0.1% formic acid in water to the plasma sample. Vortex for 30 seconds.
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 1 mL of methanol.
-
Equilibrate the cartridge by passing 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Wash the cartridge with 1 mL of 30% methanol in water.
-
-
Drying: Dry the SPE cartridge under high vacuum for 5 minutes.
-
Elution: Elute the analyte and internal standard with 1 mL of an appropriate solvent mixture (e.g., 0.1% formic acid in acetonitrile/methanol (90:10 v/v)).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase for LC-MS/MS analysis. Vortex for 1 minute.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Protocol 2: Protein Precipitation (PP)
This is a rapid and simple method for removing the bulk of proteins from the sample.[4][7][8][10] While efficient, it may result in less clean extracts compared to SPE.
Materials:
-
This compound internal standard (IS) working solution
-
Human plasma
-
Precipitating solvent (e.g., ice-cold methanol or acetonitrile)
-
Centrifuge capable of high speeds (e.g., >10,000 x g)
-
Vortex mixer
Procedure:
-
Sample Spiking: To 100 µL of human plasma in a microcentrifuge tube, add the appropriate volume of this compound internal standard working solution. Vortex for 30 seconds.
-
Protein Precipitation: Add 600 µL of the precipitating solvent (e.g., methanol) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 3 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 13,000 x g) for 5 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer a portion of the clear supernatant (e.g., 50 µL) to a new tube.
-
Dilution (if necessary): Dilute the collected supernatant with an appropriate solvent (e.g., 450 µL of water) to reduce the organic content and ensure compatibility with the mobile phase.[10]
-
Vortexing and Centrifugation (optional second step): Vortex the diluted sample for 1 minute and centrifuge at 13,000 x g for 3 minutes to remove any residual precipitates.[10]
-
Analysis: Transfer the final supernatant to an autosampler vial for injection into the LC-MS/MS system.
Protocol 3: Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases.
Materials:
-
This compound internal standard (IS) working solution
-
Human plasma
-
Aqueous buffer (e.g., 1 M NaOH)
-
Extraction solvent (e.g., dichloromethane)
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Vortex mixer
Procedure:
-
Sample Spiking: To a suitable volume of human plasma (e.g., 1 mL) in a glass tube, add the appropriate volume of this compound internal standard working solution. Vortex for 30 seconds.
-
pH Adjustment: Add a small volume of aqueous buffer (e.g., 0.2 mL of 1 M NaOH) to the plasma sample to adjust the pH and facilitate the extraction of Pentoxifylline. Vortex briefly.
-
Addition of Extraction Solvent: Add an appropriate volume of the immiscible organic extraction solvent (e.g., 5 mL of dichloromethane).
-
Extraction: Cap the tube and vortex vigorously for 5-10 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Phase Separation: Centrifuge the sample at a moderate speed (e.g., 4000 rpm) for 10 minutes to separate the aqueous and organic layers.
-
Organic Phase Collection: Carefully transfer the organic (lower) layer to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.
-
Evaporation: Evaporate the organic extract to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis. Vortex for 1 minute.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
References
- 1. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of bioanalytical liquid chromatography-tandem mass spectrometry method for the estimation of pentoxifylline in human plasma: Application for a comparative pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Development and Validation a UPLC-MS/MS Method for Quantification of Pentoxifylline in Beagle Plasma: Application for Pharmacokinetic Study of Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of pentoxifylline and its metabolites in human plasma by high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation a UPLC-MS/MS Method for Quantification of Pentoxifylline in Beagle Plasma: Application for Pharmacokinetic Study of Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Simultaneous Quantification of Pentoxifylline and Pentoxifylline-d5 in Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive HPLC-MS/MS method for the simultaneous determination of pentoxifylline and its deuterated internal standard, pentoxifylline-d5, in plasma samples. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring accurate quantification of pentoxifylline.
Introduction
Pentoxifylline is a xanthine derivative used to treat intermittent claudication and other conditions related to poor blood circulation. Accurate and reliable quantification of pentoxifylline in biological matrices is crucial for pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it compensates for matrix effects and variations in sample processing and instrument response. This application note provides a detailed protocol for the chromatographic separation and quantification of pentoxifylline and this compound.
Experimental
Materials and Reagents
-
Pentoxifylline reference standard (Sigma-Aldrich)
-
This compound or a similar deuterated analog like Pentoxifylline-d6 (Toronto Research Chemicals)[1]
-
HPLC-grade methanol (J.T. Baker)[1]
-
Formic acid (Sigma-Aldrich)[1]
-
Purified water (Milli-Q® system or equivalent)[1]
Instrumentation and Chromatographic Conditions
A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer is recommended. The following are representative conditions.
Table 1: HPLC Parameters
| Parameter | Value |
| HPLC System | Shimadzu Nexera X2 or equivalent[1] |
| Column | Cadenza® CD-C18 (100 × 3 mm, 3 µm) or equivalent[1] |
| Mobile Phase | 0.1% Formic acid in deionized water : Methanol (20:80, v/v)[1] |
| Flow Rate | 0.2 mL/min[1] |
| Injection Volume | 5-7 µL[1] |
| Column Temperature | 40 °C |
| Autosampler Temperature | 4 °C[3] |
| Run Time | Approximately 5 minutes[4] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | API 4000 triple-quadrupole mass spectrometer or equivalent[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM)[1] |
| MRM Transitions | See Table 3 |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Table 3: MRM Transitions and Retention Times
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| Pentoxifylline | 279.3 | 181.1 | ~2.68[4] |
| This compound | 284.3 (projected) | 186.1 (projected) | ~2.68 |
| Pentoxifylline-d6 | 285.3 | 187.1 | ~2.68[1] |
Note: The m/z values for this compound are projected based on the addition of five deuterium atoms to the pentoxifylline molecule. The fragmentation pattern is expected to be similar to pentoxifylline and its d6 analog. The retention time for pentoxifylline and its deuterated internal standard are expected to be nearly identical under the specified chromatographic conditions.
Protocols
Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of pentoxifylline and this compound in methanol at a concentration of 1 mg/mL.[1]
-
Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solutions with a 50:50 methanol/water mixture to create calibration standards and quality control (QC) samples at various concentrations.[1]
-
Calibration Standards and QC Samples: Spike blank plasma with the working standard solutions to achieve the desired concentration range for the calibration curve and QC samples.[1]
-
Sample Preparation (Protein Precipitation):
-
To a 30 µL aliquot of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 500 ng/mL this compound).[1]
-
Add 0.5 mL of cold methanol.[1]
-
Vortex the mixture for 5 minutes.[1]
-
Centrifuge at 20,800 x g for 10 minutes.[1]
-
Transfer the supernatant to a clean tube or HPLC vial.[1]
-
Inject an aliquot (e.g., 7 µL) into the HPLC-MS/MS system.[1]
-
Experimental Workflow
Caption: Workflow for the analysis of pentoxifylline.
Results and Discussion
Under the described chromatographic conditions, pentoxifylline and its deuterated internal standard are well-retained and exhibit symmetrical peak shapes. The use of a deuterated internal standard ensures high accuracy and precision by correcting for any variability during sample preparation and analysis. The MRM transitions are highly specific, minimizing the potential for interference from endogenous plasma components. The method is expected to be linear over a wide concentration range, making it suitable for various study designs.
Conclusion
The HPLC-MS/MS method described in this application note provides a reliable and efficient means for the simultaneous quantification of pentoxifylline and its deuterated internal standard, this compound, in plasma. The simple sample preparation protocol and rapid analysis time make this method ideal for high-throughput applications in research and drug development.
References
Application Notes and Protocols for the Detection of Pentoxifylline-d5 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the mass spectrometric detection of Pentoxifylline-d5, a deuterated internal standard for the quantitative analysis of Pentoxifylline. This document outlines the necessary mass spectrometry parameters, detailed experimental protocols for sample preparation and analysis, and visual representations of the relevant biological pathway and experimental workflow.
Mass Spectrometry Parameters
The successful detection and quantification of Pentoxifylline and its deuterated internal standard, this compound, by tandem mass spectrometry relies on the careful selection of instrument parameters. The following table summarizes the key multiple reaction monitoring (MRM) parameters for Pentoxifylline and a closely related deuterated analog, Pentoxifylline-d6, which can be adapted for this compound. It is important to note that optimal collision energies and other source parameters are instrument-dependent and should be optimized accordingly.
Table 1: Mass Spectrometry Parameters for Pentoxifylline and Pentoxifylline-d6
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Pentoxifylline | 279.3 | 181.1 | Positive ESI |
| Pentoxifylline-d6 | 285.3 | 187.1 | Positive ESI |
Note: The parameters for Pentoxifylline-d6 are provided as a close surrogate for this compound. The precursor ion for this compound is expected to be m/z 284.3. The product ion may be similar to that of the d6 analog, but requires empirical determination on the specific mass spectrometer being used.
Experimental Protocols
This section details the methodologies for the extraction of Pentoxifylline and its internal standard from biological matrices, followed by their analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Protein Precipitation
This protocol is a rapid and straightforward method for the extraction of Pentoxifylline from plasma samples.
Materials:
-
Plasma samples
-
This compound internal standard working solution
-
Methanol (ice-cold)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 400 µL of ice-cold methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation of Pentoxifylline and its internal standard is crucial for accurate quantification.
Table 2: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | Agilent InfinityLab or equivalent |
| Column | Poroshell 120 EC-C18 (2.1 mm × 30 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 90% A / 10% B |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry
The mass spectrometer should be operated in positive electrospray ionization (ESI) mode and set to monitor the MRM transitions specified in Table 1.
Visualizations
Signaling Pathway of Pentoxifylline
Pentoxifylline is a non-selective phosphodiesterase (PDE) inhibitor. Its mechanism of action involves increasing the intracellular concentration of cyclic adenosine monophosphate (cAMP), which in turn modulates various downstream signaling pathways, leading to its anti-inflammatory and hemorheological effects.[1][2][3][4]
Caption: Signaling pathway of Pentoxifylline.
Experimental Workflow for this compound Detection
The following diagram illustrates the logical flow of the experimental procedure for the quantitative analysis of Pentoxifylline using this compound as an internal standard.
Caption: Experimental workflow for Pentoxifylline analysis.
References
Application Notes and Protocols: Use of Pentoxifylline-d5 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of deuterated pentoxifylline, specifically Pentoxifylline-d5, in drug metabolism and pharmacokinetic (DMPK) studies. Detailed protocols for the quantitative analysis of pentoxifylline and its major metabolites in biological matrices are presented, leveraging this compound as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Introduction
Pentoxifylline is a xanthine derivative used to treat peripheral vascular disease by improving blood flow.[1] It undergoes extensive metabolism in the body, primarily by the liver, to form several pharmacologically active metabolites.[2][3] Understanding the metabolic fate and pharmacokinetic profile of pentoxifylline is crucial for optimizing its therapeutic use. Stable isotope-labeled internal standards, such as this compound, are essential for accurate and precise quantification of the parent drug and its metabolites in complex biological samples by correcting for matrix effects and variations in sample processing and instrument response.[4]
Metabolic Pathways of Pentoxifylline
Pentoxifylline is extensively metabolized, with two major pathways being reduction and oxidation.[5][6] The primary metabolites found in plasma are Metabolite I (M1, Lisofylline), formed through reduction, and Metabolite V (M5), formed via oxidation.[5][7] Another significant metabolite is Metabolite IV (M4).[3] These metabolites are pharmacologically active and can reach higher plasma concentrations than the parent drug.[5][6] The primary route of elimination for pentoxifylline and its metabolites is through the kidneys, with almost no parent drug found in the urine.[1][2]
References
- 1. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Pharmacokinetics of pentoxifylline and its main metabolites in patients with different degrees of heart failure following a single dose of a modified-release formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Pharmacokinetics of orally administered pentoxifylline in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pentoxifylline | C13H18N4O3 | CID 4740 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of Pentoxifylline-d5 in Clinical Pharmacokinetics: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Pentoxifylline-d5 as an internal standard in the clinical pharmacokinetic analysis of pentoxifylline. These guidelines are intended to assist in the development and validation of robust bioanalytical methods for drug monitoring and pharmacokinetic studies.
Introduction
Pentoxifylline is a xanthine derivative used to treat muscle pain in individuals with peripheral artery disease.[1] Due to its rapid and extensive first-pass metabolism, the pharmacokinetics of pentoxifylline can be variable.[2] Accurate and precise quantification of pentoxifylline in biological matrices is therefore crucial for clinical pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] this compound, being chemically identical to pentoxifylline but with a different mass, co-elutes with the analyte and experiences similar extraction recovery and ionization efficiency, thereby correcting for variations during sample processing and analysis.[4][5]
Mechanism of Action of Pentoxifylline
Pentoxifylline's therapeutic effects are attributed to its multifaceted mechanism of action. It is a non-selective phosphodiesterase (PDE) inhibitor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][6] Elevated cAMP levels activate protein kinase A (PKA), resulting in vasodilation and improved blood flow.[2] Additionally, pentoxifylline enhances red blood cell deformability, reduces blood viscosity, and inhibits platelet aggregation.[1][2][7] The drug also exhibits anti-inflammatory properties by inhibiting the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and leukotrienes.[1][8]
Experimental Protocols
Protocol 1: Quantification of Pentoxifylline in Human Plasma using LC-MS/MS
This protocol outlines a general procedure for the determination of pentoxifylline in human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
Pentoxifylline reference standard
-
This compound internal standard[4]
-
HPLC-grade acetonitrile, methanol, and water[4]
-
Ammonium acetate[4]
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Solid-phase extraction (SPE) cartridges or protein precipitation plates
2. Sample Preparation (Solid-Phase Extraction - SPE): [4]
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution (concentration to be optimized).
-
Vortex mix for 10 seconds.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Instrumentation and Conditions: The following are typical starting conditions that may require optimization.
| Parameter | Typical Conditions |
| LC System | UPLC or HPLC system |
| Column | Kinetex Phenyl-Hexyl (50 × 2.1 mm, 1.7 μm) or equivalent[9] |
| Mobile Phase | A: 0.2% formic acid and 5mM ammonium formate in waterB: Methanol[9] |
| Gradient Elution | Optimized gradient, e.g., 0-1.0 min 70-20% A, 1.0-3.0 min 20% A, 3.0-3.5 min 20-70% A, 3.5-5.5 min 70% A[9] |
| Flow Rate | 0.2 mL/min[9] |
| Injection Volume | 5 µL[9] |
| Column Temperature | 40°C[9] |
| Autosampler Temperature | 4°C[9] |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Pentoxifylline: m/z 279.3 > 181.1this compound: m/z 284.3 > 186.1 (or Pentoxifylline-d6: m/z 285.3 > 187.1) |
| Collision Energy | To be optimized for the specific instrument |
4. Calibration and Quality Control:
-
Prepare calibration standards by spiking known concentrations of pentoxifylline into blank human plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
-
The linear range is typically 2-1000 ng/mL.[9]
Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of pentoxifylline from clinical studies.
Table 1: Pharmacokinetic Parameters of Pentoxifylline in Healthy Volunteers (Single Oral Dose)
| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) | Reference |
| 100 | - | 0.29 - 0.41 | - | 0.39 - 0.84 | [10] |
| 200 | - | 0.29 - 0.41 | - | 0.39 - 0.84 | [10] |
| 400 | - | 0.29 - 0.41 | - | 0.39 - 0.84 | [10] |
| 400 (fasted) | 157.8 | 5.4 | 826.5 (AUC0-t) | 2.06 | [11] |
| 400 (fed) | 162.1 | 4.1 | 869.7 (AUC0-t) | 1.80 | [11] |
| 400 (morning) | 326.38 ± 39.77 | - | 2424 ± 382 (AUC0-t) | - | [12] |
| 400 (night) | 266.35 ± 36.0 | - | 2141 ± 300 (AUC0-t) | - | [12] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life.
Table 2: Pharmacokinetic Parameters of Pentoxifylline in Beagle Dogs (400 mg Sustained-Release Tablet) [9]
| Condition | Cmax (ng/mL) | Tmax (hr) | AUC0→t (h·ng/mL) |
| Fasted | 2402.33 | 1.54 | 4684.08 |
| Fed | 3119.67 | 1.83 | 8027.75 |
Conclusion
The use of this compound as an internal standard provides a reliable and accurate method for the quantification of pentoxifylline in clinical pharmacokinetic studies. The detailed protocols and compiled pharmacokinetic data herein serve as a valuable resource for researchers and scientists in the field of drug development and bioanalysis. Adherence to these guidelines will facilitate the generation of high-quality data essential for understanding the absorption, distribution, metabolism, and excretion of pentoxifylline.
References
- 1. Pentoxifylline - Wikipedia [en.wikipedia.org]
- 2. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Pentoxifylline? [synapse.patsnap.com]
- 7. Pentoxifylline: a new drug for the treatment of intermittent claudication. Mechanism of action, pharmacokinetics, clinical efficacy and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is Pentoxifylline used for? [synapse.patsnap.com]
- 9. Development and Validation a UPLC-MS/MS Method for Quantification of Pentoxifylline in Beagle Plasma: Application for Pharmacokinetic Study of Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of orally administered pentoxifylline in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 12. Pharmacokinetics of pentoxifylline after oral administration of a sustained release tablet at two different times of the day - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioequivalence Studies of Pentoxifylline Formulations Using Pentoxifylline-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentoxifylline is a xanthine derivative used to treat intermittent claudication and other conditions related to poor blood circulation. To ensure the therapeutic equivalence of generic pentoxifylline formulations, regulatory agencies require bioequivalence (BE) studies. These studies compare the rate and extent of absorption of a test formulation to a reference formulation. Accurate and precise quantification of pentoxifylline and its major metabolites in biological matrices, typically human plasma, is critical for the successful conduct of these studies.
The use of a stable isotope-labeled internal standard (IS) is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pentoxifylline-d5, a deuterated analog of pentoxifylline, is an ideal IS for this purpose. Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus compensating for variability in these processes and leading to highly accurate and precise results.
These application notes provide a comprehensive overview and detailed protocols for conducting bioequivalence studies of pentoxifylline formulations, with a focus on a validated LC-MS/MS method using this compound as the internal standard.
Bioanalytical Method for Pentoxifylline Quantification
A robust and validated bioanalytical method is the cornerstone of any bioequivalence study. The following protocol outlines a sensitive and specific LC-MS/MS method for the simultaneous quantification of pentoxifylline and its active metabolite, lisofylline (M1), in human plasma.
Experimental Protocol: LC-MS/MS Analysis
1. Preparation of Standards and Quality Control (QC) Samples:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of pentoxifylline, lisofylline, and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the pentoxifylline and lisofylline stock solutions in a methanol:water (1:1, v/v) mixture to create working solutions for calibration standards and QC samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 500 ng/mL.
-
Calibration Standards: Spike drug-free human plasma with the appropriate working solutions to obtain calibration standards with a concentration range of 2-1000 ng/mL for pentoxifylline.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 2 ng/mL
-
Low QC (LQC): 4 ng/mL
-
Medium QC (MQC): 80 ng/mL
-
High QC (HQC): 800 ng/mL
-
2. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample (calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (500 ng/mL) to each tube, except for the blank sample.
-
Add 600 µL of cold methanol to precipitate plasma proteins.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 13,000 x g for 5 minutes.
-
Transfer 50 µL of the supernatant to a clean tube and dilute with 450 µL of water.
-
Vortex for 1 minute and centrifuge at 13,000 x g for 3 minutes.
-
Inject 5 µL of the final supernatant into the LC-MS/MS system.
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| LC System | UPLC System |
| Column | Kinetex Phenyl-Hexyl (50 x 2.1 mm, 1.7 µm) |
| Column Temperature | 40°C |
| Mobile Phase | A: 0.2% formic acid and 5mM ammonium formate in waterB: Methanol |
| Gradient Elution | 0-1.0 min: 70%→20% A1.0-3.0 min: 20% A3.0-3.5 min: 20%→70% A3.5-5.5 min: 70% A |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Pentoxifylline: m/z 279.3 → 181.1Lisofylline (M1): m/z 281.1 → 181.1this compound (IS): m/z 284.3 → 186.1 (representative transition) |
Table 2: Bioanalytical Method Validation Summary
| Validation Parameter | Result | Acceptance Criteria (FDA/EMA) |
| Linearity Range | 2 - 1000 ng/mL (r² > 0.99) | Correlation coefficient (r²) ≥ 0.99 |
| LLOQ | 2 ng/mL | S/N ≥ 5; Precision ≤ 20%, Accuracy ± 20% |
| Intra-day Precision | ≤ 6.27% | ≤ 15% (except LLOQ ≤ 20%) |
| Inter-day Precision | ≤ 6.27% | ≤ 15% (except LLOQ ≤ 20%) |
| Intra-day Accuracy | 88.65% to 97.18% | ± 15% of nominal (except LLOQ ± 20%) |
| Inter-day Accuracy | 88.65% to 97.18% | ± 15% of nominal (except LLOQ ± 20%) |
| Recovery | Pentoxifylline: 83.50% - 90.10%IS: 94.97% | Consistent, precise, and reproducible |
| Matrix Effect | IS-normalized MF RSD%: 2.84% - 3.27% | CV of IS-normalized matrix factor ≤ 15% |
Note: The MRM transition for this compound is a representative value and should be optimized in the laboratory. Data presented in Table 2 is a summary of representative values from published literature and should be confirmed during in-house validation.[1]
References
Troubleshooting & Optimization
Technical Support Center: Pentoxifylline-d5 LC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the LC-MS analysis of Pentoxifylline-d5, with a specific focus on matrix effects.
Troubleshooting Guides and FAQs
This section is designed to help researchers, scientists, and drug development professionals identify and resolve specific challenges in their experimental workflow.
FAQ 1: What are matrix effects and how do they affect the analysis of this compound?
Answer:
Matrix effects in LC-MS analysis refer to the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (a decrease in signal response) or ion enhancement (an increase in signal response).[1][3] Both phenomena can significantly compromise the accuracy, precision, and sensitivity of the quantitative analysis.[4][5]
The primary cause of matrix effects is the competition between the analyte and matrix components for ionization in the MS source.[2] In complex biological matrices like plasma or serum, common interfering substances include phospholipids, salts, and endogenous metabolites.[3] For Pentoxifylline analysis, these interferences can lead to erroneous quantification if not properly addressed. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is a primary strategy to compensate for these effects, as it is expected to experience similar ionization suppression or enhancement as the unlabeled analyte.[4][6]
FAQ 2: My this compound signal is showing significant ion suppression. What are the likely causes and how can I troubleshoot this?
Answer:
Significant ion suppression for this compound is a common issue stemming from co-eluting matrix components. The most probable causes include:
-
Insufficient Sample Cleanup: Residual phospholipids and other endogenous components from biological samples are major contributors to ion suppression.
-
Chromatographic Co-elution: The analyte and interfering matrix components may not be adequately separated by the HPLC/UPLC column.[4]
-
High Matrix Concentration: Injecting overly concentrated sample extracts can overwhelm the ion source.[4]
To troubleshoot ion suppression, consider the following steps:
-
Improve Sample Preparation: Enhance your sample cleanup protocol. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interfering matrix components than simple protein precipitation.[7][8]
-
Optimize Chromatography: Modify your chromatographic method to improve the separation of this compound from the matrix interferences. This can involve adjusting the mobile phase gradient, changing the column chemistry, or altering the flow rate.[7][8]
-
Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample extract can reduce the concentration of interfering components and alleviate ion suppression.[9]
-
Post-Column Infusion Experiment: Conduct a post-column infusion experiment to identify the retention time regions where ion suppression is most pronounced. This will help in adjusting the chromatography to move the analyte peak away from these regions.[9]
Below is a troubleshooting workflow to address ion suppression:
Caption: Troubleshooting workflow for ion suppression.
FAQ 3: Even with this compound as an internal standard, I am seeing poor accuracy and precision. Why might this be happening?
Answer:
While a stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice to compensate for matrix effects, it may not always provide perfect correction, leading to poor accuracy and precision.[6][10] Several factors can contribute to this issue:
-
Differential Matrix Effects: In rare cases, the analyte and the SIL-IS can experience different degrees of ion suppression or enhancement. This can occur if there is a slight chromatographic separation between the two due to the deuterium isotope effect, causing them to elute in regions with varying matrix interference.[11]
-
Non-Co-eluting Interferences: If an interference specifically affects the analyte or the IS but does not co-elute perfectly, the correction will be inaccurate.
-
Cross-Contribution of Signals: In some instances, there can be a "cross-talk" or contribution of signal between the analyte and the SIL-IS, especially if the mass resolution is insufficient or if there is in-source fragmentation.[12]
-
Nonlinearity of Detector Response: If the detector response is nonlinear over the concentration range, and the analyte and IS concentrations are vastly different, the ratio may not be constant.[12]
To address these challenges:
-
Assess Chromatographic Separation: Carefully examine the chromatograms to ensure that the peaks for Pentoxifylline and this compound are perfectly co-eluting.
-
Evaluate Matrix Factor: Quantitatively assess the matrix effect for both the analyte and the internal standard across different lots of biological matrix.[13] The internal standard normalized matrix factor should be close to 1.
-
Check for Interferences: Analyze multiple blank matrix samples to check for any endogenous interferences at the retention times of the analyte and IS.
-
Optimize MS/MS Parameters: Ensure that the MS/MS transitions are specific and that collision energies are optimized to minimize any potential cross-talk.
Quantitative Data on Matrix Effects
The following table summarizes representative data on matrix effects observed during the LC-MS analysis of Pentoxifylline and its metabolites from a published study.[14]
| Analyte | Concentration (ng/mL) | Mean Matrix Effect (%) | Coefficient of Variation (CV, %) |
| Pentoxifylline | 15 | 60.38 | 8.2 |
| 4000 | 58.91 | 5.4 | |
| Pentoxifylline-d6 (IS) | 500 | 52.35 | 7.1 |
| Lisofylline (M1) | 30 | 56.58 | 9.5 |
| 2500 | 55.12 | 6.8 | |
| Carboxypropyl-dimethylxanthine (M5) | 60 | 30.37 | 11.2 |
| 7500 | 28.99 | 8.9 |
Data adapted from a study in rat plasma using protein precipitation with methanol.[14] A lower percentage indicates a stronger ion suppression effect.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect
This protocol describes a standard method to quantitatively assess matrix effects.
Objective: To determine the extent of ion suppression or enhancement for Pentoxifylline and this compound in a specific biological matrix.
Materials:
-
Blank biological matrix (e.g., plasma, serum) from at least six different sources.[13]
-
Pentoxifylline and this compound analytical standards.
-
Solvents for sample preparation and LC-MS analysis.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of Pentoxifylline and this compound in the reconstitution solvent at low and high concentrations.
-
Set B (Post-Extraction Spike): Extract blank matrix samples using your established sample preparation method. Spike the extracted matrix with Pentoxifylline and this compound standards to the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike blank matrix samples with Pentoxifylline and this compound standards at the same low and high concentrations before performing the sample extraction.
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Factor (MF) and Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
IS-Normalized MF = (MF of Pentoxifylline) / (MF of this compound)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The IS-Normalized MF should be close to 1.0 for effective compensation.[13]
-
Caption: Workflow for the evaluation of matrix effects.
Protocol 2: Sample Preparation using Protein Precipitation (PP)
This is a common and rapid sample preparation technique for the analysis of Pentoxifylline in plasma.[14]
Objective: To remove proteins from plasma samples prior to LC-MS analysis.
Materials:
-
Plasma sample containing Pentoxifylline and this compound (as IS).
-
Cold methanol.
-
Centrifuge.
-
Vortex mixer.
Procedure:
-
To 30 µL of plasma sample in a microtube, add 20 µL of this compound internal standard solution.
-
Add 0.5 mL of cold methanol to precipitate the proteins.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 20,800 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.[14]
This technical support guide provides a starting point for addressing matrix effects in this compound LC-MS analysis. For more complex issues, further investigation and optimization of the entire analytical method may be necessary.
References
- 1. tandfonline.com [tandfonline.com]
- 2. longdom.org [longdom.org]
- 3. nebiolab.com [nebiolab.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eijppr.com [eijppr.com]
- 8. benchchem.com [benchchem.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Ion Suppression with Pentoxifylline-d5 Internal Standard
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression when using Pentoxifylline-d5 as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) applications.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in my LC-MS/MS analysis of Pentoxifylline?
A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis. It is the reduction in the ionization efficiency of a target analyte, such as Pentoxifylline, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This suppression leads to a decreased analyte signal, which can negatively impact the sensitivity, accuracy, and precision of your quantitative results.[2] It is a significant concern because it can lead to underestimation of the true analyte concentration.
Q2: How does using this compound as an internal standard help to overcome ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is chemically and structurally almost identical to Pentoxifylline, it has very similar physicochemical properties.[3] This means that during sample preparation and LC-MS/MS analysis, this compound behaves nearly identically to the unlabeled Pentoxifylline.[3] Crucially, it will experience the same degree of ion suppression from the sample matrix.[1] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be normalized, leading to more accurate and reliable quantification.[4]
Q3: I am still observing low signal intensity for Pentoxifylline even with this compound. What could be the issue?
A3: While this compound compensates for ion suppression, it does not eliminate the underlying cause. If the ion suppression is severe, the signal for both the analyte and the internal standard can be significantly reduced, potentially falling below the limit of quantification (LOQ). This can be caused by a high concentration of interfering components in the sample matrix. Consider optimizing your sample preparation method to remove more of these interferences or diluting your sample if the analyte concentration is sufficiently high.[1]
Q4: Can the concentration of this compound itself cause ion suppression?
A4: Yes, it is possible. An excessively high concentration of the internal standard can contribute to the overall competition for ionization in the MS source, potentially suppressing the signal of the analyte of interest.[3] It is important to optimize the concentration of the internal standard to a level that provides a stable and reproducible signal without causing self-suppression or suppressing the analyte.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your experiments.
Problem 1: High variability in analyte response across different samples.
-
Possible Cause: Inconsistent matrix effects between samples. The composition of biological samples can vary, leading to different degrees of ion suppression in each sample.
-
Solution:
-
Ensure Consistent Internal Standard Spiking: Verify that this compound is being added at a consistent concentration to all samples, calibrators, and quality controls (QCs) at the earliest stage of sample preparation.
-
Optimize Sample Preparation: A more rigorous sample cleanup method, such as solid-phase extraction (SPE) instead of simple protein precipitation (PPT), can remove more of the matrix components responsible for ion suppression.[1][5]
-
Chromatographic Separation: Modify your LC method to better separate Pentoxifylline from the regions of significant ion suppression. This can be achieved by adjusting the gradient, changing the column chemistry, or altering the mobile phase composition.[1]
-
Problem 2: Poor accuracy and precision in QC samples.
-
Possible Cause: The internal standard may not be perfectly co-eluting with the analyte, or the matrix effect is not being adequately compensated for. Deuterium-labeled standards can sometimes exhibit slightly different retention times than their non-labeled counterparts.[6]
-
Solution:
-
Verify Co-elution: Carefully examine the chromatograms to ensure that the peaks for Pentoxifylline and this compound have the same retention time and peak shape. A slight shift in retention time can expose the analyte and internal standard to different matrix effects.[7]
-
Matrix-Matched Calibrators: Prepare your calibration standards and QCs in the same biological matrix as your unknown samples. This helps to ensure that the degree of ion suppression is consistent across all analyzed samples.[1]
-
Evaluate Matrix Factor: Perform a quantitative assessment of the matrix effect to understand the extent of ion suppression. A detailed protocol for this is provided in the "Experimental Protocols" section.
-
Data Presentation
The following tables summarize quantitative data from a study investigating the matrix effect and recovery of Pentoxifylline and its deuterated internal standard (IS) in rat plasma using a protein precipitation method.[8]
Table 1: Matrix Effect of Pentoxifylline and Pentoxifylline-d6 (IS)
| Analyte | Concentration (ng/mL) | Mean Matrix Effect (%) | CV (%) |
| Pentoxifylline | 15 | 60.38 | ≤ 15 |
| 3000 | |||
| 6400 | |||
| Pentoxifylline-d6 (IS) | 500 | 52.35 | ≤ 15 |
Data adapted from a study using Pentoxifylline-d6, which is a close analog to this compound.[8] The matrix effect is calculated as the ratio of the peak area in the presence of the matrix to the peak area in a neat solution. A value less than 100% indicates ion suppression.
Table 2: Extraction Recovery of Pentoxifylline and Pentoxifylline-d6 (IS)
| Analyte | Concentration (ng/mL) | Mean Extraction Recovery (%) | CV (%) |
| Pentoxifylline | 15 | 85.44 | ≤ 15 |
| 3000 | |||
| 6400 | |||
| Pentoxifylline-d6 (IS) | 500 | 86.29 | ≤ 15 |
Data adapted from a study using Pentoxifylline-d6.[8] Extraction recovery is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using this compound
This protocol allows for the quantitative assessment of ion suppression.
Materials:
-
Blank biological matrix (e.g., plasma) from at least six different sources
-
Pentoxifylline and this compound standard solutions
-
Mobile phase and reconstitution solvent
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of Pentoxifylline and this compound in the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix samples using your established sample preparation method. Spike the extracted matrix with Pentoxifylline and this compound to the same final concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with Pentoxifylline and this compound before performing the sample preparation procedure.
-
-
Analyze all three sets of samples using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
A MF < 1 indicates ion suppression, while a MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Pentoxifylline) / (MF of this compound)
-
An IS-Normalized MF close to 1 indicates that the internal standard is effectively compensating for the matrix effect.[9]
-
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
This is a common and straightforward method for sample cleanup.
Materials:
-
Plasma sample
-
This compound internal standard working solution
-
Cold methanol
Procedure:
-
To 30 µL of plasma sample in a microtube, add 20 µL of the this compound internal standard working solution (e.g., 500 ng/mL).
-
Add 0.5 mL of cold methanol to precipitate the proteins.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 20,800 x g for 10 minutes.
-
Transfer the supernatant to a clean microtube.
-
Inject an aliquot (e.g., 7 µL) of the supernatant into the LC-MS/MS system.[8]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. eijppr.com [eijppr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 5. Sample Preparation Strategies Demystified: Choosing the Right Fit for Your Toxicology Workflow - AnalyteGuru [thermofisher.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. Method Development and Validation for the Simultaneous Quantitation of Pentoxifylline, Its Pharmacologically Active Metabolites, and Donepezil Using LC-MS/MS in Rat Plasma: Its Application to a Pharmacokinetic Study | MDPI [mdpi.com]
- 9. Development and Validation a UPLC-MS/MS Method for Quantification of Pentoxifylline in Beagle Plasma: Application for Pharmacokinetic Study of Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pentoxifylline-d5 Analysis
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve peak shape and resolution during the chromatographic analysis of Pentoxifylline-d5.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor peak shape (e.g., tailing, fronting) for this compound?
A1: Poor peak shape for this compound, a deuterated xanthine derivative, can stem from several factors, much like its non-deuterated counterpart. The most common issues are peak tailing and fronting.
-
Peak Tailing: This is often observed as a drawn-out latter half of the peak and can compromise the accuracy of integration and reduce resolution.[1] Key causes include:
-
Secondary Interactions: Pentoxifylline, being a polar compound, can interact with active sites within the chromatographic system, such as exposed silanol groups (-Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[2][3] These interactions can lead to some analyte molecules being retained longer than others, resulting in a tailed peak.[1]
-
Mobile Phase pH: The pH of the mobile phase is a critical factor. If the pH is close to the pKa of Pentoxifylline, both ionized and non-ionized forms of the molecule can coexist, leading to peak tailing or splitting.[4][5]
-
Column Degradation: Over time, columns can degrade, leading to a loss of performance and increased peak tailing.[2]
-
-
Peak Fronting: This is characterized by a leading edge of the peak that is less steep than the trailing edge. The primary causes are:
-
Column Overload: Injecting a sample with a concentration or volume that exceeds the column's capacity can lead to peak fronting.[2][5]
-
Solvent Mismatch: A significant mismatch in polarity between the sample solvent and the mobile phase can cause poor "wetting" of the stationary phase and result in peak distortion.[1][2]
-
Q2: How does the choice of stationary phase affect the analysis of this compound?
A2: The selection of an appropriate stationary phase is a crucial step in developing a robust analytical method.[6] For Pentoxifylline and other xanthines, reversed-phase HPLC is the most common approach.[6]
-
C18 Columns: Octadecylsilyl (C18) columns are widely used and often provide the best overall separation in the shortest time for xanthine derivatives.[6][7]
-
Phenyl Columns: These columns can offer different selectivity compared to C18 phases due to potential π-π interactions with the analyte, which may improve peak shape for certain compounds.[5][8]
-
Polar-Embedded Phases: These types of columns can help to shield residual silanol groups, minimizing secondary interactions and reducing peak tailing for polar compounds like Pentoxifylline.[4]
-
Particle Size: The use of columns with smaller particle sizes (e.g., sub-2 µm) can lead to increased efficiency and better resolution without significantly affecting selectivity.[6]
Q3: What is the role of the mobile phase in optimizing the separation of this compound?
A3: The mobile phase composition is a powerful tool for optimizing chromatographic separations.[9][10] Key parameters to consider include:
-
Organic Solvent: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile often provides lower viscosity and better peak shape, while methanol can offer different selectivity and is more cost-effective.[11][12]
-
Aqueous Component and pH: The pH of the aqueous portion of the mobile phase should be carefully controlled, especially for ionizable compounds.[9] For basic compounds like Pentoxifylline, operating at a lower pH (e.g., using a buffer or adding formic acid) can ensure the analyte is in a single, protonated form, which minimizes secondary interactions with silanols and improves peak shape.[3]
-
Buffers and Additives: The use of buffers (e.g., ammonium acetate, phosphate) helps to maintain a stable pH.[12] Additives like formic acid are commonly used in LC-MS applications to improve ionization efficiency and peak shape.[13]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the analysis of this compound.
Issue 1: Peak Tailing
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | - Lower Mobile Phase pH: Adjust the pH to be at least 2 units below the analyte's pKa to ensure it is fully protonated and less likely to interact with silanols.[3][5] - Use an End-Capped Column: Select a high-quality, end-capped C18 or a polar-embedded column to minimize the number of available silanol groups.[4] |
| Inappropriate Mobile Phase pH | - Buffer the Mobile Phase: Use a buffer to maintain a consistent and optimal pH throughout the analysis.[4] |
| Column Contamination or Degradation | - Wash the Column: Flush the column with a strong solvent to remove any strongly retained contaminants. - Replace the Column: If washing does not improve performance, the column may be degraded and require replacement.[2] |
| Extra-column Effects | - Minimize Tubing Length: Use shorter, narrower internal diameter tubing between the injector, column, and detector to reduce dead volume.[4] |
Issue 2: Peak Fronting
| Potential Cause | Recommended Solution |
| Sample Overload | - Reduce Injection Volume: Decrease the amount of sample injected onto the column.[2] - Dilute the Sample: Lower the concentration of the analyte in the sample. |
| Solvent Mismatch | - Match Sample Solvent to Mobile Phase: Dissolve the sample in a solvent that is weaker than or has a similar composition to the initial mobile phase.[2][14] |
Issue 3: Poor Resolution
| Potential Cause | Recommended Solution |
| Insufficient Separation | - Optimize Mobile Phase Composition: Adjust the ratio of organic to aqueous solvent. A lower percentage of the organic component will generally increase retention and may improve resolution.[15] - Change Organic Modifier: Switch from methanol to acetonitrile or vice versa to alter selectivity.[15] |
| Low Column Efficiency | - Use a Longer Column or Smaller Particle Size: This increases the number of theoretical plates and can enhance resolution.[15][16] - Optimize Flow Rate: Lowering the flow rate can sometimes improve peak efficiency and resolution.[16] |
| Temperature Effects | - Adjust Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve efficiency, but it can also alter selectivity.[15][16] |
Experimental Protocols
The following is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the analysis of Pentoxifylline, which can be adapted for this compound.
Sample Preparation:
A simple protein precipitation method is often sufficient for plasma samples.[13][17]
-
To 100 µL of plasma, add an appropriate amount of this compound internal standard solution.
-
Add 300 µL of methanol or acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
Chromatographic Conditions:
| Parameter | Condition 1 (Isocratic) | Condition 2 (Gradient) |
| Column | C18, 100 x 3 mm, 3 µm[13] | Phenyl-Hexyl, 50 x 2.1 mm, 1.7 µm[17] |
| Mobile Phase A | 0.1% Formic acid in water[13] | 0.2% Formic acid and 5mM ammonium formate in water[17] |
| Mobile Phase B | Methanol[13] | Methanol[17] |
| Composition | 20:80 (v/v) A:B[13] | Gradient elution[17] |
| Flow Rate | 0.2 mL/min[13] | - |
| Injection Volume | 5-10 µL | - |
| Column Temperature | Ambient or controlled (e.g., 40 °C) | - |
Mass Spectrometry Detection (MRM Mode):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
Visualizations
Troubleshooting Workflow for Poor Peak Shape
A troubleshooting workflow for addressing poor peak shape in HPLC analysis.
Pentoxifylline's Mechanism of Action
Pentoxifylline is known to be a tumor necrosis factor-α (TNF-α) inhibitor.[18] The following diagram illustrates this inhibitory action in a simplified signaling pathway.
Simplified diagram of Pentoxifylline inhibiting the TNF-α signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. benchchem.com [benchchem.com]
- 6. lcms.cz [lcms.cz]
- 7. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 8. researchgate.net [researchgate.net]
- 9. pharmaguru.co [pharmaguru.co]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 11. mastelf.com [mastelf.com]
- 12. rjptonline.org [rjptonline.org]
- 13. Method Development and Validation for the Simultaneous Quantitation of Pentoxifylline, Its Pharmacologically Active Metabolites, and Donepezil Using LC-MS/MS in Rat Plasma: Its Application to a Pharmacokinetic Study [mdpi.com]
- 14. pharmagrowthhub.com [pharmagrowthhub.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 17. Development and Validation a UPLC-MS/MS Method for Quantification of Pentoxifylline in Beagle Plasma: Application for Pharmacokinetic Study of Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Pentoxifylline-d5 Stability in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the bioanalysis of Pentoxifylline-d5 in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
A1: this compound is a stable isotope-labeled (SIL) version of Pentoxifylline, where five hydrogen atoms have been replaced with deuterium. It is primarily used as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL internal standard is considered best practice in bioanalysis because it has nearly identical physicochemical properties to the analyte (Pentoxifylline). This helps to correct for variability during sample extraction, chromatography, and ionization, leading to more accurate and precise results.
Q2: What are the primary stability concerns for this compound in biological matrices?
A2: The main stability concerns for this compound, like other deuterated internal standards, include:
-
Degradation: Similar to the parent drug, this compound can be susceptible to chemical and enzymatic degradation.
-
Back-exchange: Deuterium atoms may exchange with hydrogen atoms from the surrounding solvent or matrix, particularly at certain pH or temperature conditions. This can lead to a decrease in the this compound signal and an artificial increase in the signal of the unlabeled Pentoxifylline.
-
Adsorption: The analyte can adsorb to the surface of storage containers, leading to lower recovery.
Q3: What are the recommended storage conditions for plasma and serum samples containing this compound?
A3: While specific long-term stability data for this compound in biological matrices is not extensively published, general guidelines for small molecules in bioanalysis should be followed. For long-term storage, temperatures of -70°C or lower are recommended to minimize degradation.[1] For short-term storage (e.g., during sample processing), keeping samples on ice or at 2-8°C is advisable. It is crucial to perform stability studies under your specific laboratory conditions to confirm these recommendations.
Q4: Can multiple freeze-thaw cycles affect the stability of this compound?
A4: Yes, repeated freeze-thaw cycles can negatively impact the stability of analytes in biological matrices.[2][3] It is recommended to aliquot samples into single-use tubes to avoid the need for multiple freeze-thaw cycles. A freeze-thaw stability assessment should be a standard part of your bioanalytical method validation to determine the number of cycles your analyte can withstand without significant degradation.
Troubleshooting Guides
Issue 1: Inconsistent or Decreasing this compound Response
This is a common issue in bioanalytical assays and can point to several underlying problems. The following guide provides a systematic approach to diagnosing and resolving this issue.
Troubleshooting Workflow
Troubleshooting Inconsistent Internal Standard Response
| Potential Cause | Recommended Action |
| Instrumental Issues | Run a system suitability test (SST) with a known standard solution to check for consistent injection volume, retention time, and peak area. Inspect the autosampler, injection port, and mass spectrometer source for any issues. |
| Inaccurate Sample Preparation | Verify the accuracy and precision of all pipetting steps. Ensure consistent and efficient extraction of this compound from the matrix. Use low-protein-binding tubes to minimize adsorption. |
| Bench-Top Instability | Perform a bench-top stability experiment to determine if this compound is degrading in the processed or unprocessed matrix at room temperature during the time required for sample preparation. |
| Freeze-Thaw Instability | Conduct a freeze-thaw stability study by subjecting spiked quality control (QC) samples to multiple freeze-thaw cycles and analyzing the this compound concentration after each cycle. |
| Long-Term Instability | Assess the long-term stability of this compound in the biological matrix at the intended storage temperature by analyzing spiked QC samples stored for an extended period. |
| Matrix Effects | Evaluate for ion suppression or enhancement by comparing the this compound response in the biological matrix to its response in a neat solution. If matrix effects are present, optimize the chromatographic separation or sample cleanup procedure. |
Issue 2: Suspected Deuterium Back-Exchange
The replacement of deuterium with hydrogen can be a significant issue for deuterated internal standards.
Workflow for Investigating Deuterium Back-Exchange
Investigating Deuterium Back-Exchange
| Symptom | Potential Cause | Recommended Action |
| Decreasing this compound signal with a corresponding increase in the unlabeled Pentoxifylline signal in QC samples. | Deuterium Back-Exchange | Conduct an experiment incubating this compound in the biological matrix at various pH levels (acidic, neutral, basic) and temperatures (e.g., room temperature, 37°C) over time. Analyze the samples by LC-MS/MS to monitor the signals of both the deuterated and unlabeled forms. |
| Inaccurate quantification, especially at the lower limit of quantification (LLOQ). | Isotopic Contribution | Assess the isotopic purity of the this compound standard. The unlabeled analyte should be a very small percentage of the deuterated standard. |
Experimental Protocols
Protocol 1: Assessment of Bench-Top Stability
Objective: To evaluate the stability of this compound in a biological matrix at room temperature over a period that mimics the sample preparation time.
Methodology:
-
Sample Preparation:
-
Thaw a pool of the appropriate blank biological matrix (e.g., human plasma).
-
Spike the matrix with this compound at two concentration levels (low and high QC).
-
Aliquot the spiked matrix into multiple tubes.
-
-
Time Zero (T=0) Analysis:
-
Immediately process a set of aliquots (at least n=3 for each concentration) according to your validated bioanalytical method.
-
Analyze the samples and determine the initial concentration of this compound.
-
-
Bench-Top Incubation:
-
Leave the remaining aliquots on the bench at room temperature.
-
At predetermined time points (e.g., 2, 4, 8, and 24 hours), process a set of aliquots.
-
-
Analysis and Data Evaluation:
-
Analyze the processed samples.
-
Calculate the mean concentration of this compound at each time point and compare it to the T=0 concentration.
-
Acceptance Criteria: The mean concentration at each time point should be within ±15% of the nominal concentration.
Protocol 2: Assessment of Freeze-Thaw Stability
Objective: To determine the stability of this compound in a biological matrix after multiple freeze-thaw cycles.
Methodology:
-
Sample Preparation:
-
Spike a pool of blank biological matrix with this compound at low and high QC concentrations.
-
Aliquot the spiked matrix into multiple tubes for each freeze-thaw cycle.
-
-
Freeze-Thaw Cycles:
-
Freeze all samples at the intended storage temperature (e.g., -70°C) for at least 12 hours.
-
Thaw the first set of samples completely at room temperature.
-
After thawing, refreeze the samples for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat the process for the desired number of cycles (typically 3 to 5).
-
-
Analysis and Data Evaluation:
-
After the final thaw of each cycle, process the samples along with a set of freshly prepared calibration standards and a baseline set of QC samples that have not undergone any freeze-thaw cycles.
-
Analyze all samples and calculate the concentration of this compound.
-
Acceptance Criteria: The mean concentration of the samples subjected to freeze-thaw cycles should be within ±15% of the nominal concentration of the baseline samples.
Quantitative Data Summary
While specific quantitative stability data for this compound is not widely published, the following table summarizes the typical acceptance criteria for stability assessments as per regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).
| Stability Test | Condition | Duration | Acceptance Criteria (% Deviation from Nominal Concentration) |
| Short-Term (Bench-Top) | Room Temperature | To cover sample preparation time | ± 15% |
| Freeze-Thaw | -20°C or -70°C | Minimum of 3 cycles | ± 15% |
| Long-Term | -20°C or -70°C | To cover sample storage duration | ± 15% |
Signaling Pathway
While this compound is used as an internal standard and does not have a therapeutic effect itself, understanding the mechanism of action of the parent compound, Pentoxifylline, can be relevant. Pentoxifylline is a non-selective phosphodiesterase (PDE) inhibitor.
Pentoxifylline's Mechanism of Action
References
Troubleshooting poor recovery of Pentoxifylline-d5 during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the poor recovery of Pentoxifylline-d5 during extraction procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Pentoxifylline, meaning some hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. It is used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Because it is chemically almost identical to Pentoxifylline, it behaves similarly during sample preparation, chromatography, and ionization. This allows it to compensate for variations in extraction efficiency, matrix effects, and instrument response, leading to more accurate and precise quantification of Pentoxifylline.
Q2: What are the most common causes of poor recovery for a deuterated internal standard like this compound?
The most common causes for poor recovery of a deuterated internal standard can be categorized into three main areas:
-
Extraction Inefficiency: The chosen extraction method (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction) may not be optimal for the analyte, leading to its loss during the procedure.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, serum, urine) can interfere with the ionization of the internal standard in the mass spectrometer, leading to signal suppression or enhancement. This can be misinterpreted as poor recovery.
-
Instability of the Internal Standard: The deuterated internal standard may degrade or undergo isotopic exchange (replacement of deuterium with hydrogen) under certain experimental conditions, such as extreme pH or temperature.
Q3: Can the position of the deuterium labels on this compound affect its stability and recovery?
Yes, the position of the deuterium labels is crucial. Deuterium atoms on heteroatoms (like -OH or -NH2) or on carbons adjacent to carbonyl groups can be more susceptible to exchange with hydrogen atoms from the solvent, especially under acidic or basic conditions.[1] It is preferable to use an internal standard where the deuterium labels are on stable carbon positions within the molecule.
Q4: How can I differentiate between low recovery due to extraction inefficiency and matrix effects?
To distinguish between these two issues, you can perform a post-extraction spiking experiment. This involves comparing the response of the internal standard in a blank matrix extract that has been spiked after the extraction process to the response of the internal standard in a neat solution at the same concentration. If the response in the post-spiked matrix is significantly lower than in the neat solution, it indicates ion suppression due to matrix effects. If the response is similar, the low recovery is likely due to the extraction process itself.
Troubleshooting Guide for Poor this compound Recovery
This guide provides a systematic approach to diagnosing and resolving poor recovery of this compound.
Diagram: Troubleshooting Workflow for Poor Internal Standard Recovery
References
Technical Support Center: Optimizing Mobile Phase for Pentoxifylline-d5 Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Pentoxifylline-d5.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting mobile phase compositions for this compound separation?
A1: For reversed-phase HPLC separation of Pentoxifylline and its deuterated analog, a common starting point is a mixture of an aqueous buffer and an organic modifier. Several published methods utilize combinations of water with acetonitrile or methanol, often with an acidic modifier to improve peak shape and retention.[1][2][3]
Q2: Why is an acidic modifier, like phosphoric acid or formic acid, often added to the mobile phase?
A2: Acidic modifiers are used to control the ionization state of the analyte and silanol groups on the stationary phase. For a basic compound like Pentoxifylline, a low pH mobile phase (typically below the pKa of the analyte) ensures that it is in a protonated, ionized form, which can lead to more consistent interactions with the stationary phase and improved peak symmetry.[4]
Q3: Can I use methanol instead of acetonitrile as the organic modifier?
A3: Yes, methanol can be used as an alternative to acetonitrile. The choice between the two can affect the selectivity of the separation.[4] Methanol is a protic solvent and may offer different selectivity compared to the aprotic acetonitrile, potentially improving the resolution between this compound and interfering peaks.[4]
Q4: What is the purpose of using a deuterated internal standard like this compound?
A4: A deuterated internal standard is used to improve the accuracy and precision of quantification, especially in complex matrices like plasma. Since this compound is chemically identical to Pentoxifylline but has a different mass, it co-elutes under most chromatographic conditions and experiences similar matrix effects and extraction efficiencies. This allows for reliable correction of any sample loss during preparation and analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the separation of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
| Cause | Solution |
| Secondary interactions with silanol groups | Lower the mobile phase pH with an acid like phosphoric or formic acid to suppress silanol ionization.[4] Consider using an end-capped column. |
| Column Overload | Reduce the injection volume or the concentration of the sample.[5] |
| Inappropriate mobile phase pH | Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of Pentoxifylline to ensure a consistent ionization state.[4] |
| Column contamination or degradation | Flush the column with a strong solvent. If the problem persists, replace the column.[6] |
Problem 2: Poor Resolution Between this compound and Other Peaks
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate mobile phase strength | Adjust the ratio of the organic modifier (acetonitrile or methanol) to the aqueous phase. A decrease in the organic solvent percentage will generally increase retention and may improve resolution.[4] |
| Suboptimal organic modifier | Switch from acetonitrile to methanol or vice versa to alter selectivity.[4] |
| Incorrect mobile phase pH | Modify the mobile phase pH to potentially change the elution order of interfering peaks.[4] |
| Isocratic elution limitations | If co-elution persists, consider developing a gradient elution method. |
Problem 3: Unstable Retention Times
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate column equilibration | Ensure the column is sufficiently equilibrated with the mobile phase before each injection. |
| Mobile phase composition change | Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. |
| Temperature fluctuations | Use a column oven to maintain a constant temperature. |
| Pump issues | Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate. |
Experimental Protocols & Data
Example Mobile Phase Compositions for Pentoxifylline Separation
The following table summarizes mobile phase compositions from various published methods for the analysis of Pentoxifylline. These can serve as a starting point for method development for this compound.
| Mobile Phase Composition | Column | Flow Rate | Detection | Reference |
| 80:20:1:3 (v/v/v/v) Water:Methanol:o-Phosphoric Acid:Tetrahydrofuran | LiChrosorb C18, 250 mm x 4.6 mm, 5 µm | 1 ml/min | UV at 274 nm | [1] |
| 75% 0.1% Phosphoric Acid : 25% Acetonitrile | Zorbax C18, 100 mm x 3.0 mm, 3.5 µm | 1 mL/min | UV at 274 nm | [2] |
| 80:20 (v/v) Water:Acetonitrile | LiChrosorb RP-18, 125 x 4.0 mm, 5 µm | 1.0 ml/min | UV at 274 nm | [3] |
| 65:35 (v/v) Methanol:Water | Monolithic column | - | - | [7] |
| 95:25 Acetonitrile:Orthophosphoric acid buffer (pH 3) | C18, 150 mm x 4.6 mm, 5µm | 1.0 mL/min | PDA at 287 nm | [8] |
Visualizations
Workflow for Mobile Phase Optimization
Caption: A general workflow for optimizing the mobile phase in HPLC.
Troubleshooting Logic for Peak Tailing
Caption: A troubleshooting flowchart for addressing peak tailing issues.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 3. ijpsonline.com [ijpsonline.com]
- 4. benchchem.com [benchchem.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Calibration curve issues with Pentoxifylline-d5 quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of Pentoxifylline-d5, particularly concerning calibration curve performance.
Troubleshooting Guides
This section addresses specific problems you may encounter during the quantification of this compound.
Question 1: Why is my calibration curve for this compound showing poor linearity (r² value < 0.99)?
Answer:
Poor linearity in your calibration curve can stem from several factors, from standard preparation to instrument issues. A low coefficient of determination (r²) indicates that the experimental data does not fit a linear model, which is crucial for accurate quantification.[1][2][3] Follow these troubleshooting steps to identify and resolve the issue.
Troubleshooting Steps:
-
Verify Standard Preparation: Inaccurate preparation of stock solutions and calibration standards is a common source of error.
-
Action: Prepare fresh stock and working standards. Ensure the purity of the Pentoxifylline and this compound standards. Use calibrated pipettes and volumetric flasks for all dilutions.
-
-
Assess Sample Preparation: The extraction method may be inconsistent across the concentration range.
-
Action: Review your sample preparation protocol. For protein precipitation, ensure complete protein removal. For liquid-liquid extraction, optimize the solvent and extraction conditions.[4][5] Incurred sample reproducibility (ISR) testing can help identify issues with the bioanalytical method when using real samples.[6]
-
-
Check for Matrix Effects: Endogenous components in the biological matrix can interfere with the ionization of the analyte and internal standard, leading to ion suppression or enhancement.[4]
-
Action: Evaluate matrix effects by comparing the response of the analyte in the matrix to the response in a neat solution. If significant matrix effects are observed, consider a more rigorous sample cleanup method or chromatographic optimization to separate the interfering components.
-
-
Evaluate Internal Standard (IS) Performance: An ideal internal standard should behave similarly to the analyte during sample preparation and analysis.[7]
-
Action: Ensure the concentration of this compound is appropriate and consistent across all samples. Investigate for any potential issues with the deuterated internal standard itself, such as isotopic exchange or interference from metabolites.[8]
-
-
Review Instrument Parameters: Suboptimal liquid chromatography or mass spectrometry conditions can lead to poor linearity.
-
Detector Saturation: At high concentrations, the detector response may no longer be linear.
-
Action: Extend the calibration curve to lower concentrations or dilute samples that fall in the higher concentration range.
-
A logical workflow for troubleshooting poor linearity is presented below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. Method Development and Validation for the Simultaneous Quantitation of Pentoxifylline, Its Pharmacologically Active Metabolites, and Donepezil Using LC-MS/MS in Rat Plasma: Its Application to a Pharmacokinetic Study [mdpi.com]
- 5. Bioanalysis of pentoxifylline and related metabolites in plasma samples through LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Statistical Considerations for Assessment of Bioanalytical Incurred Sample Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chiron.no [chiron.no]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation a UPLC-MS/MS Method for Quantification of Pentoxifylline in Beagle Plasma: Application for Pharmacokinetic Study of Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of liquid chromatography-tandem mass spectrometry for the analysis of pentoxifylline and lisofylline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Isotopic exchange or interference with Pentoxifylline-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pentoxifylline-d5 as an internal standard in analytical experiments, primarily focusing on liquid chromatography-mass spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Pentoxifylline, where five hydrogen atoms have been replaced by deuterium atoms.[1] It is commonly used as an internal standard in bioanalytical methods, such as LC-MS/MS, for the quantification of Pentoxifylline in biological matrices like plasma.[2][3] Because its chemical and physical properties are nearly identical to Pentoxifylline, it co-elutes chromatographically and experiences similar ionization effects, allowing it to compensate for variability during sample preparation and analysis.[4]
Q2: Where are the deuterium labels located on the this compound molecule?
Commercially available this compound is typically labeled on the oxohexyl side chain at positions 4 and 6. The systematic name is 3,7-dimethyl-1-(5-oxohexyl-4,4,6,6,6-d5)-3,7-dihydro-1H-purine-2,6-dione.[1]
Q3: Is isotopic exchange a significant concern with this compound?
Isotopic exchange, the replacement of a deuterium atom with a hydrogen atom from the surrounding solvent or matrix, is a potential issue with some deuterated internal standards.[5] However, for this compound, the deuterium atoms are bonded to carbon atoms, which are not readily exchangeable under typical analytical conditions.[1] Exchange is more likely to occur with deuterium atoms attached to heteroatoms (e.g., -OH, -NH, -SH).[5] Therefore, significant isotopic exchange with this compound is highly unlikely.
Q4: What are the typical mass transitions for Pentoxifylline and this compound in MS/MS analysis?
The mass transitions for Pentoxifylline and its deuterated internal standard can vary slightly depending on the instrument and source conditions. However, common transitions are:
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) |
| Pentoxifylline | 279.1 | 181.1 |
| This compound | 284.1 | 181.1 or 186.1 |
| Pentoxifylline-d6 | 285.3 | 187.1 |
Note: Both this compound and -d6 have been reported in the literature for use as internal standards.[6]
Q5: What are the recommended purity specifications for this compound?
For use as an internal standard in quantitative bioanalysis, the following purity specifications are generally recommended:
| Purity Type | Recommended Specification |
| Chemical Purity | >98% |
| Isotopic Purity | >98% |
High chemical purity minimizes the risk of interference from other compounds, while high isotopic purity ensures a minimal contribution of the unlabeled analyte in the internal standard solution.[4]
Troubleshooting Guide
This section addresses common issues encountered during the use of this compound in LC-MS/MS assays.
Issue 1: High Background Signal at the Analyte Mass Transition in Blank Samples
Possible Cause:
-
Contamination: Carryover from previous injections or contaminated solvent.
-
Internal Standard Impurity: The this compound internal standard may contain a small amount of unlabeled Pentoxifylline.[5]
Troubleshooting Steps:
-
Inject a mobile phase blank: This will help determine if the contamination is from the LC system.
-
Analyze the internal standard solution alone: Prepare a sample with only the internal standard at the working concentration. Any signal at the Pentoxifylline mass transition is likely due to isotopic impurity.
-
Consult the Certificate of Analysis (CoA): Verify the isotopic purity of the this compound.
-
Optimize wash steps: Increase the volume and/or strength of the autosampler wash solvent.
Issue 2: Poor Peak Shape or Shifting Retention Times
Possible Cause:
-
Column Degradation: The analytical column may be degrading or contaminated.
-
Mobile Phase Issues: Incorrect mobile phase composition or pH.
-
Sample Matrix Effects: Interference from components in the biological matrix.
Troubleshooting Steps:
-
Equilibrate the column properly: Ensure the column is fully equilibrated with the mobile phase before injection.
-
Prepare fresh mobile phase: Incorrectly prepared or degraded mobile phase can affect chromatography.
-
Implement a column wash procedure: Wash the column with a strong solvent to remove potential contaminants.
-
Optimize sample preparation: A more rigorous sample clean-up, such as solid-phase extraction (SPE) instead of protein precipitation (PPT), may be necessary to reduce matrix effects.
Issue 3: Inconsistent Internal Standard Response
Possible Cause:
-
Inconsistent sample preparation: Variability in extraction recovery.
-
Ion suppression or enhancement: Matrix components co-eluting with the analyte and internal standard can affect ionization efficiency.[5]
-
Instrument instability: Fluctuations in the mass spectrometer's performance.
Troubleshooting Steps:
-
Review sample preparation procedure: Ensure consistent and accurate pipetting and extraction steps.
-
Evaluate matrix effects: A post-column infusion experiment can help identify regions of ion suppression or enhancement in the chromatogram.
-
Check instrument performance: Run a system suitability test to ensure the mass spectrometer is performing within specifications.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This is a rapid and simple method for sample clean-up.
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile (or methanol) to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis of Pentoxifylline
This protocol provides a starting point for method development.
| Parameter | Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Pentoxifylline: 279.1 → 181.1; this compound: 284.1 → 181.1 |
| Dwell Time | 100 ms |
| Collision Energy | Optimize for your instrument |
| Source Temperature | 500°C |
Visualizations
Caption: Chemical structures of Pentoxifylline and this compound.
Caption: Logical workflow for troubleshooting inconsistent internal standard signals.
References
- 1. Pentoxifylline D5 | CAS No- 1185995-18-9 | Simson Pharma Limited [simsonpharma.com]
- 2. Development and validation of bioanalytical liquid chromatography-tandem mass spectrometry method for the estimation of pentoxifylline in human plasma: Application for a comparative pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalysis of pentoxifylline and related metabolites in plasma samples through LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Method Development and Validation for the Simultaneous Quantitation of Pentoxifylline, Its Pharmacologically Active Metabolites, and Donepezil Using LC-MS/MS in Rat Plasma: Its Application to a Pharmacokinetic Study [mdpi.com]
Technical Support Center: Minimizing Carryover of Pentoxifylline-d5 in HPLC Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize carryover of Pentoxifylline-d5 in High-Performance Liquid Chromatography (HPLC) systems.
Troubleshooting Guide: Isolating and Eliminating this compound Carryover
Carryover in HPLC, the appearance of an analyte from a previous injection in a subsequent blank or sample, can significantly compromise data accuracy and reproducibility.[1][2] This guide provides a systematic approach to identifying and resolving carryover issues specific to this compound analysis.
Initial Assessment: Is it Carryover?
The first step is to confirm that the observed peak in a blank injection is indeed carryover and not contamination of the blank itself or a ghost peak from another source.[3]
-
Classic Carryover: The peak area of this compound decreases with consecutive blank injections. This suggests residual analyte is being washed out of the system over time.[3]
-
Constant Contamination: The peak area remains relatively constant across multiple blank injections. This points towards a contaminated blank solvent, mobile phase, or vial.[3]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting this compound carryover.
References
Validation & Comparative
A Practical Guide to Inter-Laboratory Cross-Validation of Bioanalytical Methods for Pentoxifylline-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of bioanalytical methods for Pentoxifylline using its deuterated internal standard, Pentoxifylline-d5. Ensuring methodological consistency and data comparability across different laboratories is paramount in multi-site clinical trials and collaborative research. This document outlines the key performance parameters to be compared, presents typical experimental data for reference, and provides detailed protocols to facilitate the successful transfer and validation of these analytical methods.
The use of a stable isotope-labeled internal standard like this compound is considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1] This is because its physicochemical properties are nearly identical to the analyte, differing only in mass, which allows for accurate correction of variability during sample preparation and analysis.[1]
Comparative Performance of a Validated LC-MS/MS Method
Cross-validation aims to demonstrate that a bioanalytical method, when transferred to a different laboratory, can produce comparable results. Below are tables summarizing typical performance data from a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Pentoxifylline in human plasma using this compound as an internal standard. These tables can serve as a benchmark for what would be expected from both the originating and receiving laboratories during a cross-validation exercise.
Table 1: Calibration Curve and Linearity
| Parameter | Typical Performance |
| Linearity Range | 2 - 1000 ng/mL |
| Regression Model | Linear, weighted 1/x² |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Intra- and Inter-Assay Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Intra-Assay Accuracy (%) | Inter-Assay Accuracy (%) |
| Lower Limit of Quantitation (LLOQ) | 2 | < 10% | < 10% | 90 - 110% | 90 - 110% |
| Low QC (LQC) | 6 | < 8% | < 8% | 92 - 108% | 92 - 108% |
| Medium QC (MQC) | 100 | < 7% | < 7% | 93 - 107% | 93 - 107% |
| High QC (HQC) | 800 | < 6% | < 6% | 94 - 106% | 94 - 106% |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Pentoxifylline | > 85% | 95 - 105% |
| This compound (IS) | > 85% | 95 - 105% |
Experimental Protocols
A detailed and standardized experimental protocol is the cornerstone of successful method transfer and cross-validation.
I. Bioanalytical Method for Pentoxifylline in Human Plasma by LC-MS/MS
This protocol describes a common method for the extraction and quantification of Pentoxifylline.
1. Materials and Reagents:
-
Pentoxifylline and this compound reference standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid and ammonium acetate
-
Human plasma (with anticoagulant)
-
Solid Phase Extraction (SPE) cartridges
2. Sample Preparation (Solid Phase Extraction):
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (e.g., at 500 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Pentoxifylline: m/z 279.3 → 181.1[2]
-
This compound: m/z 284.3 → 186.1 (example transition, may vary based on labeling)
-
II. Cross-Validation Protocol
The goal of this protocol is to compare the results from two different laboratories (Lab A - originating, Lab B - receiving).
1. Preparation of Samples:
-
Lab A prepares a set of calibration standards and at least three levels of quality control (QC) samples (low, medium, high) in a single batch of control human plasma.
-
A sufficient number of aliquots of these standards and QCs are prepared for analysis at both laboratories.
-
Additionally, incurred (real) samples from a previous study, if available, should be included.
2. Analysis of Samples:
-
Both laboratories analyze the same set of calibration standards, QCs, and incurred samples using the established LC-MS/MS method.
-
Each laboratory generates its own calibration curve to quantify the QC and incurred samples.
3. Acceptance Criteria:
-
QC Samples: The mean concentration of the QCs from Lab B should be within ±15% of the nominal concentration. At least two-thirds of the QCs should be within these limits.
-
Incurred Samples: For at least two-thirds of the incurred samples, the percentage difference in concentration between the two laboratories should be within ±20% of their mean.
Visualizing Key Processes and Pathways
To better understand the workflows and mechanisms discussed, the following diagrams are provided.
References
Determining Linearity and Range for Pentoxifylline Assays: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Pentoxifylline, establishing the linearity and range of the analytical method is a critical step in method validation. This guide provides a comparative overview of different bioanalytical methods for Pentoxifylline, with a focus on the use of its deuterated internal standard, Pentoxifylline-d5, to ensure accuracy and precision. The data presented is compiled from various validated methods, primarily Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a widely accepted technique for this purpose.
Comparison of Analytical Methods for Pentoxifylline Quantification
The following table summarizes the linearity and range of various published methods for the determination of Pentoxifylline in biological matrices. These examples demonstrate the performance of different analytical techniques.
| Analytical Method | Matrix | Linear Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) | Internal Standard |
| UPLC-MS/MS [1][2][3] | Beagle Plasma | 2–1000 | > 0.99 | 2 | This compound[2] |
| LC-MS/MS [4][5][6] | Rat Plasma | 5–8000 | ≥ 0.99 | 5 | Pentoxifylline-d6[5][6] |
| LC-MS/MS [7] | Human Plasma | 2–1000 | Not Specified | 2 | Tamsulosin |
| HPLC [8] | Human Plasma | 25–1000 | 0.9997 | 25 | Not Specified |
| HPLC-UV [9] | Human Plasma | 15–400 | 0.9994 | 15 | Chloramphenicol |
| RP-HPLC [10] | Human Plasma | 25–1000 | Not Specified | Not Specified | Not Specified |
| UV Spectrophotometry [11] | Bulk Drug/Formulation | 5-30 µg/mL | 0.9997 | 0.9254 µg/mL | Not Applicable |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are representative protocols for sample preparation and analysis based on the reviewed literature.
Sample Preparation: Protein Precipitation (PP)
This is a rapid and straightforward method for sample clean-up.
-
Procedure:
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to protein precipitation.
-
Procedure:
-
To 1 mL of plasma sample, add the internal standard and an appropriate extraction solvent (e.g., ethyl acetate or dichloromethane).[7][8]
-
Vortex the mixture for an extended period (e.g., 15 minutes).
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the analytical system.[8]
-
Sample Preparation: Solid-Phase Extraction (SPE)
SPE provides a high degree of sample clean-up and is amenable to automation.
-
Procedure:
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the plasma sample (pre-treated as necessary) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte and internal standard with a strong solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute it in the mobile phase for injection.[9]
-
Chromatographic and Mass Spectrometric Conditions (Representative UPLC-MS/MS Method)
-
Chromatographic Column: A reverse-phase C18 or Phenyl-Hexyl column is commonly used.[2][3][4][5][6]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., 0.1% formic acid or ammonium formate in water) and an organic solvent (e.g., methanol or acetonitrile).[2][3][4][5][6]
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.[4][5][6]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[5][6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The transitions monitored would be specific for Pentoxifylline and this compound. For Pentoxifylline, a common transition is m/z 279.3 > 181.1.[5][6]
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for determining the linearity and range of a this compound assay.
This guide provides a foundational understanding of the critical parameters and methodologies involved in establishing the linearity and range for Pentoxifylline assays utilizing a deuterated internal standard. For the development and validation of any specific assay, it is imperative to adhere to the guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA).
References
- 1. Development and Validation a UPLC-MS/MS Method for Quantification of Pentoxifylline in Beagle Plasma: Application for Pharmacokinetic Study of Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation a UPLC-MS/MS Method for Quantification of Pentoxifylline in Beagle Plasma: Application for Pharmacokinetic Study of Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Method Development and Validation for the Simultaneous Quantitation of Pentoxifylline, Its Pharmacologically Active Met… [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Validation of an HPLC method for determination of pentoxifylline in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sphinxsai.com [sphinxsai.com]
The Gold Standard in Bioanalysis: Pentoxifylline-d5 for Enhanced Accuracy and Precision
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Pentoxifylline, the choice of an appropriate internal standard is paramount to ensure accurate and reliable results. This guide provides an objective comparison of the performance of Pentoxifylline-d5, a deuterated internal standard, against other alternatives, supported by experimental data from published analytical methods.
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations that may occur. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" due to their close physicochemical properties to the analyte. This guide will delve into the performance of this compound and compare it with non-deuterated internal standards used in similar assays.
Superior Performance of this compound in Quantitative Analysis
The use of a deuterated internal standard like this compound significantly improves the accuracy and precision of quantitative measurements by liquid chromatography-tandem mass spectrometry (LC-MS/MS). By co-eluting with the native analyte and exhibiting nearly identical ionization and fragmentation patterns, it effectively corrects for matrix effects and variations in sample processing and instrument response.
Below is a summary of performance data from studies utilizing this compound and a non-deuterated internal standard for the quantification of Pentoxifylline in biological matrices.
Table 1: Performance Comparison of Internal Standards for Pentoxifylline Quantitative Analysis
| Parameter | Method with this compound | Method with Phenacetin (Non-deuterated IS) |
| Analyte | Pentoxifylline | Pentoxifylline |
| Internal Standard | This compound | Phenacetin |
| Matrix | Human Plasma | Beagle Plasma |
| Linearity (r²) | > 0.99 | > 0.99 |
| Linear Range | 3 - 1200 ng/mL | 2 - 1000 ng/mL |
| Intra-batch Precision (%CV) | < 6.27% | 0.68 - 4.24% |
| Inter-batch Precision (%CV) | < 6.27% | 2.50 - 6.27% |
| Accuracy (% Recovery) | Within acceptance limits | 88.65 - 97.18% |
| Lower Limit of Quantification (LLOQ) | 3 ng/mL | 2 ng/mL |
Data compiled from validated bioanalytical methods. It is important to note that direct comparison is challenging due to variations in experimental conditions between studies.
The data clearly indicates that methods employing this compound as an internal standard achieve excellent precision and accuracy, well within the stringent requirements of regulatory guidelines. While the method using phenacetin also demonstrates acceptable performance, the use of a stable isotope-labeled internal standard is the preferred approach to minimize analytical variability.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of the experimental protocols from the cited studies.
Method 1: Quantitative Analysis of Pentoxifylline using this compound Internal Standard
-
Sample Preparation: Solid-phase extraction (SPE) of 100 µL of human plasma.
-
Chromatography: Liquid chromatography performed on an Ace phenyl column with a mobile phase consisting of 5 mM ammonium acetate buffer and acetonitrile (60:40, v/v) at a flow rate of 1 mL/min.
-
Mass Spectrometry: Detection using a tandem mass spectrometer in positive ion multiple reaction monitoring (MRM) mode.
Method 2: Quantitative Analysis of Pentoxifylline using Phenacetin Internal Standard
-
Sample Preparation: Protein precipitation of beagle plasma with methanol.[1]
-
Chromatography: UPLC separation on a Kinetex Phenyl-Hexyl column with a gradient elution using a mobile phase of 0.2% formic acid and 5mM ammonium formate in water (A) and methanol (B).[1]
-
Mass Spectrometry: Quantification was performed using a tandem mass spectrometer in positive ionization mode with MRM.[1]
Visualizing the Analytical Workflow and Signaling Pathway
Diagram 1: Quantitative Analysis Workflow
Caption: General workflow for the quantitative analysis of Pentoxifylline using this compound.
Diagram 2: Simplified Signaling Pathway of Pentoxifylline
Caption: Simplified signaling pathway of Pentoxifylline's anti-inflammatory effects.[2]
Conclusion
References
Pentoxifylline vs Pentoxifylline-d5 pharmacokinetic profile comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic profiles of pentoxifylline and its deuterated analog, pentoxifylline-d5. While extensive data is available for pentoxifylline, specific pharmacokinetic studies on this compound are not publicly available. This comparison, therefore, summarizes the established pharmacokinetics of pentoxifylline and discusses the theoretical implications of deuteration on its metabolic fate.
Executive Summary
Pentoxifylline is a methylxanthine derivative with hemorheological properties, primarily used to treat intermittent claudication. It undergoes rapid and extensive first-pass metabolism, resulting in a short half-life and low bioavailability. The primary metabolic pathways involve oxidation and reduction to form active metabolites.
This compound is a deuterated version of pentoxifylline, meaning one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This substitution is known to potentially alter the pharmacokinetic profile of drugs, primarily by slowing down metabolic processes due to the kinetic isotope effect. However, to date, no published studies have specifically detailed the in vivo pharmacokinetic profile of this compound or directly compared it to pentoxifylline. Its primary current application is as an internal standard in bioanalytical methods for the quantification of pentoxifylline.
Pharmacokinetics of Pentoxifylline
Pentoxifylline is well-absorbed after oral administration but has a low bioavailability of 20-30% due to significant first-pass metabolism in the liver.[1] It is rapidly absorbed, with peak plasma concentrations (Tmax) occurring between 0.29 and 0.41 hours for immediate-release formulations.[2] For extended-release tablets, Tmax is prolonged to 2 to 4 hours.[1][3]
The apparent plasma half-life of pentoxifylline is short, ranging from 0.39 to 0.84 hours.[2] Its major metabolites have longer half-lives of 0.96 to 1.61 hours.[2]
Table 1: Pharmacokinetic Parameters of Pentoxifylline in Healthy Adults (Single Oral Dose)
| Parameter | Immediate-Release Solution (100-400 mg)[1][2] | Extended-Release Tablet (400 mg)[1][3] |
| Tmax (h) | 0.29 - 0.41 | 2.0 - 4.0 |
| Cmax (ng/mL) | 272 - 1607 | 55 - 300 |
| Half-life (t½) (h) | 0.39 - 0.84 | ~3.4 (apparent) |
| Bioavailability (%) | 20 - 30 | ~19.4 (multiple dose) |
Metabolism of Pentoxifylline
Pentoxifylline is extensively metabolized in the liver and red blood cells.[4] The two primary metabolic pathways are:
-
Reduction: The oxohexyl side chain is reduced to form the active metabolite 1-(5-hydroxyhexyl)-3,7-dimethylxanthine (Metabolite I or M1), also known as lisofylline.[3]
-
Oxidation: The oxohexyl side chain is oxidized to a carboxylic acid, forming the active metabolite 1-(3-carboxypropyl)-3,7-dimethylxanthine (Metabolite V or M5).[3]
These metabolites, particularly M1 and M5, are present in plasma at concentrations five to eight times higher than the parent drug and contribute to the overall pharmacological effect.[3]
This compound: Theoretical Pharmacokinetic Profile
While experimental data is lacking, the principles of deuterium substitution in drug design suggest potential alterations to the pharmacokinetics of pentoxifylline. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow the rate of metabolic reactions that involve the cleavage of this bond (the kinetic isotope effect).
Given that the metabolism of pentoxifylline involves oxidation and reduction of the oxohexyl side chain, deuteration at specific positions on this chain could potentially:
-
Decrease the rate of metabolism: This would lead to a slower clearance of the drug.
-
Increase the half-life (t½): A slower metabolism would result in the drug remaining in the body for a longer period.
-
Increase bioavailability: Reduced first-pass metabolism could lead to a higher proportion of the administered dose reaching systemic circulation.
-
Alter metabolite ratios: The formation of certain metabolites might be favored over others, depending on the site of deuteration.
It is important to emphasize that these are theoretical effects, and without direct experimental evidence, the actual pharmacokinetic profile of this compound in vivo remains unknown.
Experimental Protocols
As no direct comparative studies are available, this section outlines a typical experimental protocol for determining the pharmacokinetics of pentoxifylline, which would be applicable to a future comparative study with this compound.
Study Design: A randomized, single-dose, two-period, crossover study in healthy adult volunteers.
Methodology:
-
Drug Administration: Subjects receive a single oral dose of pentoxifylline (e.g., 400 mg extended-release tablet) and, after a washout period, a single oral dose of this compound.
-
Blood Sampling: Blood samples are collected at pre-determined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalytical Method: Plasma concentrations of pentoxifylline, its major metabolites, and this compound would be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This compound would typically be used as the internal standard for the quantification of pentoxifylline, and a different internal standard would be required for the quantification of this compound itself.
-
Pharmacokinetic Analysis: The plasma concentration-time data would be used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t½ for both compounds.
Visualizations
Pentoxifylline Metabolism Pathway
Caption: Major metabolic pathways of pentoxifylline.
Hypothetical Experimental Workflow for PK Comparison
Caption: A potential workflow for a comparative pharmacokinetic study.
Conclusion
While pentoxifylline's pharmacokinetic profile is well-characterized, featuring rapid absorption and extensive first-pass metabolism, there is a significant lack of publicly available data on the pharmacokinetics of this compound. Based on the principles of the kinetic isotope effect, it is hypothesized that deuteration could lead to a slower metabolism, longer half-life, and increased bioavailability for pentoxifylline. However, without direct comparative studies, these remain theoretical advantages. Further research, including in vivo pharmacokinetic studies in animal models and humans, is necessary to elucidate the precise pharmacokinetic profile of this compound and to determine if it offers any therapeutic benefits over the non-deuterated parent compound.
References
- 1. Development and validation of bioanalytical liquid chromatography-tandem mass spectrometry method for the estimation of pentoxifylline in human plasma: Application for a comparative pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Simultaneous determination of pentoxifylline, metabolites M1 (lisofylline), M4 and M5, and caffeine in plasma and dried blood spots for pharmacokinetic studies in preterm infants and neonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
Navigating Inter-Subject Variability in Pentoxifylline Metabolism: A Comparative Guide Utilizing Pentoxifylline-d5
For Researchers, Scientists, and Drug Development Professionals
The inherent variability in how individuals metabolize drugs presents a significant challenge in drug development and clinical practice. Pentoxifylline, a xanthine derivative used to treat peripheral vascular disease, exhibits considerable inter-subject variability in its metabolism, impacting its efficacy and safety profile. This guide provides a comprehensive comparison of analytical methodologies for quantifying pentoxifylline and its metabolites, with a focus on the use of the stable isotope-labeled internal standard, Pentoxifylline-d5, to mitigate analytical variability and obtain more reliable pharmacokinetic data.
The Challenge of Inter-Subject Variability
Pentoxifylline undergoes extensive first-pass metabolism, primarily to its active metabolites, lisofylline (Metabolite I or M1), Metabolite IV (M4), and Metabolite V (M5)[1]. The activity of the enzymes responsible for this metabolism can vary significantly between individuals due to genetic polymorphisms, disease states, and co-administered medications. This variability can lead to substantial differences in drug exposure and, consequently, clinical outcomes.
The Gold Standard: Deuterated Internal Standards
To accurately assess the pharmacokinetics of pentoxifylline and its metabolites, a robust and reliable bioanalytical method is essential. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for bioanalysis. A deuterated internal standard is chemically identical to the analyte but has a higher mass, allowing it to be distinguished by the mass spectrometer. This near-identical physicochemical behavior ensures that it experiences the same variations as the analyte during sample preparation, chromatography, and ionization, thereby providing a more accurate and precise measurement of the analyte's concentration[1].
Comparative Pharmacokinetic Data of Pentoxifylline
The following tables summarize pharmacokinetic data from various studies, illustrating the significant inter-subject variability observed in different populations. While not all studies explicitly used a deuterated internal standard, the data highlights the need for highly precise analytical methods to confidently attribute the observed variability to physiological and pathological factors rather than analytical error.
Table 1: Pharmacokinetic Parameters of Pentoxifylline in Healthy Volunteers and Specific Populations
| Population | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Inter-Subject Variability (%CV) | Reference |
| Healthy Volunteers (Fasting) | 400 mg ER | 144.4 ± SD | 3.29 ± SD | 845.4 ± SD | Not Reported | [2] |
| Healthy Volunteers (Fed) | 400 mg ER | 157.8 ± SD | 5.4 ± SD | 826.5 ± SD | Not Reported | [2] |
| Beagle Dogs (Fasted) | 400 mg SR | 2402.33 ± SD | 1.54 ± SD | 4684.08 ± SD | Cmax: 21.4%, AUC: 22.8% | [3] |
| Beagle Dogs (Fed) | 400 mg SR | 3119.67 ± SD | 1.83 ± SD | 8027.75 ± SD | Cmax: 16.5%, AUC: 17.5% | [3] |
ER = Extended-Release, SR = Sustained-Release, Cmax = Maximum Plasma Concentration, Tmax = Time to Maximum Plasma Concentration, AUC = Area Under the Curve, SD = Standard Deviation, %CV = Coefficient of Variation.
Table 2: Method Validation Parameters for Pentoxifylline Analysis using a Deuterated Internal Standard (Pentoxifylline-d6)
| Analyte | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Pentoxifylline | 5 | 2.5 - 5.8 | 3.1 - 6.2 | 92.7 - 98.4 | [4] |
| Metabolite I (Lisofylline) | 10 | 1.9 - 4.5 | 2.8 - 5.1 | 94.5 - 101.2 | [4] |
| Metabolite V | 20 | 2.1 - 6.3 | 3.5 - 7.1 | 91.8 - 99.5 | [4] |
LLOQ = Lower Limit of Quantification, %CV = Coefficient of Variation. The low %CV values in this validated method using a deuterated internal standard demonstrate the high precision achievable, which is crucial for discerning true biological variability from analytical noise.
Experimental Protocol: LC-MS/MS Analysis of Pentoxifylline and its Metabolites using Pentoxifylline-d6 as an Internal Standard
This protocol is adapted from a validated method for the simultaneous quantification of pentoxifylline and its metabolites in rat plasma[4][5].
1. Sample Preparation (Protein Precipitation)
-
To 30 µL of rat plasma, add 90 µL of methanol containing the internal standard (Pentoxifylline-d6).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: Imtakt Cadenza® CD-C18 (100 × 3 mm, 3 µm)
-
Mobile Phase: 0.1% formic acid in water and methanol (20:80, v/v)
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 5 µL
-
Total Run Time: 5 minutes
3. Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Table 3: MRM Transitions for Pentoxifylline and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Pentoxifylline | 279.3 | 181.1 |
| Metabolite I (Lisofylline) | 281.1 | 263.1 > 160.9 |
| Metabolite V | 267.1 | 249.0 > 220.9 |
| Pentoxifylline-d6 (IS) | 285.3 | 187.1 |
Visualizing Metabolic Pathways and Experimental Workflows
Pentoxifylline Metabolic Pathway
Caption: Major metabolic pathways of pentoxifylline.
LC-MS/MS Experimental Workflow
Caption: Experimental workflow for pentoxifylline analysis.
Conclusion
The significant inter-subject variability in pentoxifylline metabolism necessitates the use of highly precise and accurate bioanalytical methods to generate reliable pharmacokinetic data. The employment of a deuterated internal standard, such as this compound, with LC-MS/MS is the recommended approach to minimize analytical error and accurately characterize the metabolic profile of pentoxifylline in diverse study populations. This allows researchers and clinicians to better understand the factors influencing drug exposure and to develop more personalized dosing strategies, ultimately improving therapeutic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 3. Development and Validation a UPLC-MS/MS Method for Quantification of Pentoxifylline in Beagle Plasma: Application for Pharmacokinetic Study of Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Bioanalysis of Pentoxifylline Across Species Using Pentoxifylline-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioanalysis of pentoxifylline in various species, leveraging the precision of pentoxifylline-d5 as an internal standard. The following sections detail experimental protocols, comparative pharmacokinetic data, and the metabolic pathway of pentoxifylline, offering valuable insights for preclinical and clinical research.
Comparative Pharmacokinetics of Pentoxifylline
The pharmacokinetic profile of pentoxifylline exhibits notable variation across different species. The data presented below, collated from multiple studies, highlights these differences in key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC). These variations are crucial considerations for dose selection and extrapolation of findings in drug development.
| Species | Dosage | Route of Administration | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Human | 400 mg | Oral | 55-300 | 2-4 | Not consistently reported | [1] |
| Rat | 300 mg/kg | Oral | 13,017 | 0.5 | 17,093 | [2] |
| Beagle Dog | 400 mg (fasted) | Oral | 2402.33 | 1.54 | 4684.08 | [3] |
| Beagle Dog | 400 mg (fed) | Oral | 3119.67 | 1.83 | 8027.75 | [3] |
| Rabbit | 20 mg/kg | Intravenous | 16,727 | 0.08 | 5420 | |
| Sheep | 10 mg/kg | Intravenous | Not reported | Not reported | 15,670 | |
| Mouse | 10 mg/g | Intraperitoneal | ~10,000 | Not reported | Not reported | [4] |
| Mouse | 100 mg/kg | Intraperitoneal | ~100,000 | Not reported | Not reported | [4] |
Note: The data presented is derived from various studies with different experimental designs. Direct comparison should be made with caution.
Experimental Protocols
Accurate bioanalysis is fundamental to understanding the pharmacokinetics of pentoxifylline. The use of a stable isotope-labeled internal standard like this compound is best practice for LC-MS/MS-based quantification, as it effectively corrects for variability during sample preparation and analysis.[5] While not all cited studies explicitly used this compound, the described methodologies are readily adaptable for its inclusion. One study successfully utilized Pentoxifylline-d6, a similarly suitable internal standard.[2]
Sample Preparation: Protein Precipitation
A commonly employed method for plasma sample preparation is protein precipitation due to its simplicity and high-throughput nature.
-
To a 100 µL aliquot of plasma, add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
The following are typical LC-MS/MS parameters for the analysis of pentoxifylline. Optimization is recommended for specific instrumentation.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is effective.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Pentoxifylline: m/z 279.2 → 181.1
-
This compound: m/z 284.2 → 186.1
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the bioanalysis of pentoxifylline in plasma samples.
Caption: Bioanalytical workflow for pentoxifylline.
Metabolic Pathway of Pentoxifylline
Pentoxifylline undergoes extensive metabolism in the body. The primary metabolic pathways involve reduction and oxidation, leading to the formation of several active metabolites. Metabolite I (lisofylline) and Metabolite V (1-(3-carboxypropyl)-3,7-dimethylxanthine) are the most significant in terms of plasma concentration.
Caption: Metabolic pathway of pentoxifylline.
References
- 1. Efficacy, toxicity, and pharmacokinetics of pentoxifylline and its analogs in experimental Staphylococcus aureus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development and Validation a UPLC-MS/MS Method for Quantification of Pentoxifylline in Beagle Plasma: Application for Pharmacokinetic Study of Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentoxifylline: its pharmacokinetics and ability to improve tumour perfusion and radiosensitivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
Deuteration of Pentoxifylline: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of deuterated pentoxifylline and its non-deuterated counterpart, focusing on the impact of deuterium substitution on the drug's biological activity. The information presented is based on available patent literature and established knowledge of pentoxifylline's pharmacology. Deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium, is a strategy employed in drug development to favorably alter a molecule's pharmacokinetic profile, potentially leading to improved efficacy and safety.
Pentoxifylline, a xanthine derivative, is a hemorheologic agent used to treat intermittent claudication and other conditions related to poor blood flow.[1][2] Its therapeutic effects are attributed to its ability to increase red blood cell deformability, decrease blood viscosity, and inhibit platelet aggregation.[3] It also exhibits anti-inflammatory properties, notably through the inhibition of tumor necrosis factor-alpha (TNF-α).[4][5] However, pentoxifylline is rapidly and extensively metabolized, leading to a short plasma half-life, which necessitates frequent dosing or the use of extended-release formulations.[3][6][7]
Deuterating pentoxifylline aims to slow down its metabolism, thereby increasing its systemic exposure and potentially enhancing its therapeutic effects or allowing for a modified dosing regimen.
Comparative Pharmacokinetic Data
Data from patent literature involving oral administration of a combination of pentoxifylline and a deuterated analog to dogs demonstrates a significant alteration in the metabolic profile. The substitution of deuterium atoms at metabolically active positions can slow down the enzymatic processes responsible for breaking down the drug.
| Compound | Peak Serum Level (relative) | Time to Peak (approximate) | Metabolite M1 (1-[5-hydroxyhexyl]-3,7-dimethylxanthine) Level (relative) |
| Pentoxifylline | Lower | Shorter | Higher |
| Deuterated Pentoxifylline | Higher | Longer | Lower |
Table 1: A summary of in-vivo pharmacokinetic comparison between pentoxifylline and a deuterated analog in a dog model, based on graphical data from patent EP 3199203 B1. "Relative" levels are estimations from the graphical representations.[8]
Experimental Protocols
The following is a description of the likely experimental protocol based on the data presented in the patent literature.
In Vivo Pharmacokinetic Study in a Canine Model
-
Objective: To compare the pharmacokinetic profiles of pentoxifylline and a deuterated analog after oral administration.
-
Subjects: Beagle dogs.
-
Administration: Oral co-administration of pentoxifylline and its deuterated analog.
-
Sampling: Blood samples were collected at various time points post-administration.
-
Analysis: Serum concentrations of the parent drugs (pentoxifylline and deuterated pentoxifylline) and their major metabolites were quantified using a validated analytical method, likely liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Parameters: Key parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and the area under the concentration-time curve (AUC) were determined for each compound and its metabolites.
Signaling Pathways and Experimental Workflow
Pentoxifylline's Mechanism of Action
Pentoxifylline exerts its effects through multiple pathways. A key mechanism is the non-selective inhibition of phosphodiesterase (PDE), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP has several downstream effects, including vasodilation and inhibition of inflammatory responses. Pentoxifylline also reduces the production of pro-inflammatory cytokines like TNF-α.
Caption: Signaling pathway of Pentoxifylline.
Experimental Workflow for Comparative Pharmacokinetic Study
The following diagram illustrates a typical workflow for an in vivo study comparing the pharmacokinetics of a drug and its deuterated analog.
Caption: Experimental workflow for a comparative pharmacokinetic study.
Conclusion
The available data, primarily from patent literature, strongly suggests that deuteration of pentoxifylline can significantly alter its pharmacokinetic profile. By slowing the rate of metabolism, deuteration leads to higher and more sustained plasma concentrations of the parent drug and a corresponding decrease in the formation of certain metabolites.[8] This modification has the potential to improve the drug's therapeutic efficacy, potentially allowing for lower or less frequent dosing, which could, in turn, reduce side effects and improve patient compliance. Further preclinical and clinical studies are necessary to fully elucidate the impact of deuteration on the biological activity and clinical utility of pentoxifylline.
References
- 1. Pentoxifylline - Wikipedia [en.wikipedia.org]
- 2. Pentoxifylline (Trental)--a new drug for the treatment of peripheral chronic occlusive arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. An open study of pentoxifylline in the treatment of severe refractory rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pentoxifylline inhibits tumor necrosis factor-alpha induced synthesis of complement component C3 in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of orally administered pentoxifylline in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. data.epo.org [data.epo.org]
The Gold Standard in Bioanalysis: A Comparative Guide to Deuterated Internal Standards Featuring Pentoxifylline-d5
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an internal standard (IS) is a critical factor that directly influences the accuracy, precision, and reliability of quantitative liquid chromatography-mass spectrometry (LC-MS) assays. This guide provides an objective comparison of deuterated internal standards, using Pentoxifylline-d5 as a prime example, against alternative approaches, supported by regulatory guidelines and experimental data.
Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated compounds, are widely recognized as the gold standard in bioanalysis. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), strongly advocate for their use. The International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline, a key document for the industry, underscores the importance of using a suitable internal standard, with a SIL-IS being the preferred choice to ensure data integrity.[1]
The fundamental advantage of a deuterated IS like this compound lies in its near-identical physicochemical properties to the analyte, Pentoxifylline. This structural similarity ensures that the IS and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. Consequently, the deuterated IS effectively compensates for variability that can be introduced at various stages of the analytical process, such as extraction inconsistencies and matrix effects, leading to more accurate and precise results.[2]
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
To illustrate the superior performance of deuterated internal standards, the following table presents a comparison of key validation parameters for the analysis of Pentoxifylline using its deuterated form (Pentoxifylline-d6, a close analog to d5) versus a hypothetical structural analog IS. The data for Pentoxifylline-d6 is derived from a published bioanalytical method.[1][3] The performance of the structural analog is based on typical observations when a non-isotopically labeled standard is used.[4]
| Performance Parameter | Pentoxifylline-d6 | Hypothetical Structural Analog IS | Regulatory Acceptance Criteria (FDA/EMA) |
| Intra-day Precision (CV%) | 0.69% - 5.65%[1] | Typically 5% - 15% | ≤15% (≤20% at LLOQ) |
| Inter-day Precision (CV%) | 1.68% - 12.48%[1] | Typically >10% | ≤15% (≤20% at LLOQ) |
| Accuracy (% Bias) | -6.48% to 7.12%[1] | Can be up to ±20% or more | Within ±15% (±20% at LLOQ) |
| Recovery (%) | ~86%[1] | Variable, often differs from analyte | Consistent, precise, and reproducible |
| Matrix Effect (CV%) | <15%[1] | Often >15%, less predictable | IS-normalized matrix factor CV ≤15% |
CV: Coefficient of Variation; LLOQ: Lower Limit of Quantification
The data clearly demonstrates that the deuterated internal standard provides significantly better precision and accuracy, well within the stringent limits set by regulatory agencies. The matrix effect, a common source of variability in bioanalysis, is effectively controlled with the use of a deuterated IS.
Experimental Protocol: Bioanalytical Method Validation with this compound
The following is a representative protocol for the validation of a bioanalytical method for the quantification of Pentoxifylline in human plasma using this compound as the internal standard, based on established methodologies.[1]
1. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Pentoxifylline and this compound in methanol.
-
Serially dilute the stock solutions with a 50:50 methanol/water mixture to prepare working solutions for calibration standards and quality control (QC) samples.
2. Sample Preparation (Protein Precipitation):
-
To 30 µL of plasma sample (blank, calibration standard, QC, or study sample), add 20 µL of the this compound working solution (e.g., 500 ng/mL).
-
Add 0.5 mL of cold methanol to precipitate proteins.
-
Vortex for 5 minutes.
-
Centrifuge at 20,800 x g for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Column: C18 column (e.g., 100 x 3 mm, 3 µm).
-
Mobile Phase: Isocratic elution with 0.1% formic acid in water and methanol (20:80, v/v).
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 7 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM).
4. Method Validation Parameters:
-
Selectivity: Analyze at least six different batches of blank plasma to ensure no significant interference at the retention times of the analyte and IS.
-
Linearity: Prepare a calibration curve with at least six non-zero standards. The coefficient of determination (r²) should be ≥ 0.99.
-
Precision and Accuracy: Analyze QC samples at four levels (LLOQ, low, medium, and high) in at least five replicates on three different days.
-
Recovery: Compare the analyte peak area in pre-extraction spiked samples to that of post-extraction spiked samples.
-
Matrix Effect: Analyze samples from at least six different sources of blank matrix to assess the impact of matrix components on ionization.
-
Stability: Evaluate the stability of the analyte and IS in plasma under various conditions (freeze-thaw, short-term bench-top, and long-term storage).
Visualizing the Workflow and Rationale
To further clarify the processes and logical relationships involved, the following diagrams are provided.
Caption: Bioanalytical workflow using a deuterated internal standard.
Caption: Logical relationships in deuterated IS-based bioanalysis.
References
Safety Operating Guide
Safe Disposal of Pentoxifylline-d5: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the proper disposal procedures for Pentoxifylline-d5, ensuring the safety of laboratory personnel and compliance with environmental regulations. This information is intended for researchers, scientists, and drug development professionals who handle this compound.
This compound, a deuterated analog of Pentoxifylline, requires careful handling and disposal due to its potential health hazards. Although specific data for the deuterated form is limited, the disposal procedures should follow the guidelines for Pentoxifylline, as the isotopic labeling does not significantly alter its chemical properties in the context of waste management.
Health and Safety Hazards
Pentoxifylline is classified as harmful if swallowed and may cause harm to breast-fed children. It is crucial to prevent exposure and release into the environment. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, protective clothing, and eye protection when handling this compound.[1]
-
Handling: Handle in a well-ventilated area, preferably in a laboratory hood, to avoid inhalation of dust.[1] Do not eat, drink, or smoke when using this product.[1][2]
-
Storage: Store in a tightly closed, light-resistant container in a dry, well-ventilated place at room temperature.[3]
Disposal Procedures
The primary principle for the disposal of this compound is to adhere to all federal, state, and local environmental regulations.[4] Improper disposal can lead to environmental contamination and potential harm to human health.
Step-by-Step Disposal Protocol:
-
Original Containers: Whenever possible, leave the chemical in its original container. This ensures clear labeling and prevents accidental mixing with incompatible wastes.
-
Waste Segregation: Do not mix this compound with other waste streams. It should be disposed of as a separate chemical waste.
-
Container Management: Uncleaned containers should be treated as hazardous and handled with the same precautions as the product itself.
-
Approved Waste Disposal Facility: Dispose of the contents and the container at an approved waste disposal plant.[1] Contact a licensed professional waste disposal service to ensure compliance with all applicable regulations.
-
Spill Management: In the event of a spill, collect the material using appropriate tools and place it in a suitable, labeled container for disposal.[3] Avoid generating dust. Prevent the spilled material from entering waterways, sewers, or confined areas.[3]
Quantitative Data Summary
| Hazard Classification | Details |
| Acute Oral Toxicity | Category 4, Harmful if swallowed.[1] |
| Lactational Effects | May cause harm to breast-fed children. |
| LD50 (Oral, Rat) | 1170 mg/kg[4] |
| LD50 (Oral, Mouse) | 1225 mg/kg[4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Pentoxifylline-d5
This guide provides immediate safety, handling, and disposal protocols for Pentoxifylline-d5, tailored for researchers, scientists, and drug development professionals. The following procedures are based on the safety data for Pentoxifylline and general best practices for handling deuterated and active pharmaceutical ingredients (APIs).
Personal Protective Equipment (PPE)
A risk assessment should always be conducted to determine the specific PPE requirements for the scale and nature of your work. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification/Standard | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile, latex, or neoprene | To prevent skin contact with the compound.[1] |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 or equivalent | To protect eyes from dust, powders, or chemical splashes.[2] |
| Body Protection | Laboratory coat or disposable gown/coveralls | Standard laboratory attire or specialized materials like SMS, MPF, or Tyvek for higher containment needs.[3] | To prevent contamination of personal clothing and skin.[1] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) or a higher level of protection based on risk assessment | Varies based on the quantity handled and potential for aerosolization.[1][2] | To prevent inhalation of the compound, especially when handling powders.[4] |
| Hair and Shoe Protection | Hair and beard covers, shoe covers | Standard cleanroom/laboratory grade | To minimize the risk of particulate contamination.[1] |
Standard Operating Procedures
Handling this compound
Pentoxifylline is classified as harmful if swallowed[5][6]. Due to the deuterated nature of this compound, it is crucial to prevent hydrogen-deuterium exchange by minimizing exposure to moisture[7].
Preparation and Weighing:
-
Work Area Preparation: Conduct all manipulations in a designated area, such as a chemical fume hood or a glove box, to minimize exposure and contamination.[5] For sensitive experiments, working under an inert atmosphere (e.g., dry nitrogen or argon) is recommended to prevent isotopic exchange.[7][8]
-
Glassware Preparation: Ensure all glassware and equipment are thoroughly dried before use, for instance, by oven-drying at over 100°C for at least four hours and cooling in a desiccator.[7]
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing: Weigh the solid compound in a contained manner, such as on a weigh paper within a fume hood, to avoid generating dust. For larger quantities, use of a balance enclosure is recommended.
-
Dissolving: If preparing a solution, add the solvent to the solid slowly to prevent splashing.
Storage:
-
Short-term Storage: Store in a tightly sealed container, such as a vial with a septum cap, in a cool, dry, and dark place.[9] A desiccator can provide additional protection against moisture.[7]
-
Long-term Storage: For extended storage, refrigeration at -20°C or -80°C is recommended to maintain stability.[10] Allow the container to equilibrate to room temperature before opening to prevent condensation.[9]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Collect all contaminated solid waste, including empty containers, weigh papers, and disposable PPE, in a clearly labeled, sealed plastic bag or container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
-
Disposal:
-
Dispose of all waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[5] Do not dispose of down the drain or in regular trash.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. safetyware.com [safetyware.com]
- 2. 3m.com [3m.com]
- 3. lindstromgroup.com [lindstromgroup.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. cdn.accentuate.io [cdn.accentuate.io]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
